2-Methyl-3,5-dibromobenzoic acid methyl ester chemical properties
An in-depth technical analysis of 2-Methyl-3,5-dibromobenzoic acid methyl ester requires moving beyond basic chemical identifiers to understand its strategic value in complex organic synthesis. As a highly functionalized...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of 2-Methyl-3,5-dibromobenzoic acid methyl ester requires moving beyond basic chemical identifiers to understand its strategic value in complex organic synthesis. As a highly functionalized aromatic building block, this compound serves as a critical intermediate in the development of active pharmaceutical ingredients (APIs), advanced materials, and agrochemicals.
This whitepaper explores the physicochemical properties, mechanistic reactivity, and laboratory protocols associated with this ester, providing drug development professionals with actionable, field-proven insights.
Physicochemical Profiling & Structural Identity
Understanding the baseline physical properties of an intermediate is the first step in designing scalable downstream purification and isolation workflows. The esterification of the parent acid significantly alters its partition coefficient and volatility, making it amenable to standard chromatographic and distillation techniques.
High density typical of polyhalogenated aromatics; dictates phase separation behavior during aqueous workups.
Mechanistic Insights: The Synergistic Directing Effects
To understand the utility of the methyl ester, one must first examine the regiochemistry of its precursor: 3,5-dibromo-2-methylbenzoic acid (CAS: 100958-94-9)[3]. This specific substitution pattern is not accidental; it is the result of highly predictable, synergistic electrophilic aromatic substitution.
In the parent molecule (2-methylbenzoic acid, or o-toluic acid):
The Methyl Group (–CH3): Exerts a positive inductive (+I) and hyperconjugative (+H) effect, activating the ring and directing electrophiles to the ortho and para positions (relative to the methyl group, these are positions 3, 5, and 6).
The Carboxyl Group (–COOH): Exerts an electron-withdrawing (–I, –M) effect, deactivating the ring and directing electrophiles to the meta positions (relative to the carboxyl group, these are positions 3 and 5).
The Causality: The directing effects of both substituents perfectly align at C3 and C5 . When subjected to bromination (e.g., Br2 / FeBr3), the electrophile is overwhelmingly directed to these two sites, yielding the 3,5-dibromo architecture with near-perfect regioselectivity. This precursor is highly valued in the pharmaceutical industry, notably recognized as an impurity and building block in the synthesis of SGLT2 inhibitors like Canagliflozin (Canagliflozin Impurity 18).
The Strategic Rationale for Esterification
Why convert 3,5-dibromo-2-methylbenzoic acid to its methyl ester? In advanced API development, the free carboxylic acid presents several parasitic liabilities during transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck, or Sonogashira reactions):
Catalyst Poisoning: The acidic proton (pKa ~4) can react with low-valent palladium species to form inactive palladium-carboxylate complexes, drastically reducing the Catalyst Turnover Number (TON).
Reagent Quenching: Cross-coupling often requires basic conditions (e.g., K2CO3, Cs2CO3) or organometallic reagents that will be prematurely quenched by an unprotected acid.
Solubility: The free acid exhibits poor solubility in non-polar organic solvents. Masking the acid as a methyl ester significantly enhances solubility in solvents like Toluene, THF, and DCM, ensuring homogeneous catalysis.
Experimental Methodology: Synthesis & Isolation
The following protocol details the conversion of the free acid to the methyl ester via a standard Fischer Esterification. This methodology is designed as a self-validating system to ensure high yield and purity.
Protocol: Fischer Esterification of 3,5-Dibromo-2-methylbenzoic Acid
Objective: Mask the hydrogen-bond donating carboxyl group to enable downstream organometallic chemistry.
Causality: Anhydrous conditions are critical. Because esterification is an equilibrium process, the absence of water drives the reaction toward the ester product according to Le Chatelier’s principle.
Catalysis: Cool the suspension to 0 °C using an ice bath. Dropwise, add concentrated sulfuric acid (H2SO4, 0.1 eq).
Causality: The highly exothermic protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol.
Propagation: Equip the flask with a reflux condenser and heat to 65 °C for 12 hours.
Self-Validating Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The reaction is deemed complete when the highly polar, tailing baseline spot (the free acid interacting with the silica stationary phase) is completely consumed and replaced by a distinct, high-Rf spot (the non-polar ester).
Quenching & Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove 80% of the excess methanol. Dilute the crude residue with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO3 (2x) and brine (1x).
Causality: The NaHCO3 wash serves a dual purpose: it neutralizes the H2SO4 catalyst and deprotonates any unreacted starting material, drawing the resulting water-soluble carboxylate salt into the aqueous layer and leaving only the highly pure ester in the organic phase.
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate under reduced pressure to yield Methyl 3,5-dibromo-2-methylbenzoate as an off-white solid.
The true power of Methyl 3,5-dibromo-2-methylbenzoate lies in the steric differentiation of its two bromine atoms.
While both C3 and C5 possess a labile C-Br bond, they are not chemically equivalent. The bromine at C3 is flanked by the bulky ortho-methyl group, creating significant steric hindrance. The bromine at C5 is relatively unhindered.
During palladium-catalyzed Suzuki-Miyaura coupling, the oxidative addition of Pd(0) into the C-Br bond is highly sensitive to the steric environment. Consequently, the C5-Br bond reacts significantly faster than the C3-Br bond. By carefully controlling the stoichiometry (using exactly 1.0 equivalent of boronic acid), chemists can achieve regioselective mono-coupling at C5, leaving the C3-Br intact for subsequent, orthogonal functionalization.
Reaction pathway from precursor to API framework via regioselective coupling.
This sequential coupling strategy allows for the modular construction of complex, multi-ring systems (such as terphenyls or heterobiaryls) from a single, readily available starting material, underscoring the indispensable nature of this chemical intermediate in modern drug discovery.
Advanced Scaffold Characterization: A Technical Guide to 2-Methyl-3,5-dibromobenzoic Acid Methyl Ester
Executive Summary In modern drug discovery and advanced materials science, the strategic deployment of polyhalogenated building blocks is paramount for the rapid elaboration of complex molecular architectures. The defini...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and advanced materials science, the strategic deployment of polyhalogenated building blocks is paramount for the rapid elaboration of complex molecular architectures. The definitive identification for 2-Methyl-3,5-dibromobenzoic acid methyl ester is. This in-depth guide provides a rigorous mechanistic evaluation of this tri-substituted phenyl scaffold, detailing its physicochemical profile, synthesis protocols, and its critical role in regioselective cross-coupling workflows.
As a Senior Application Scientist, I approach the integration of such scaffolds not merely as a sequence of chemical steps, but as a logic-driven system where every structural feature serves a distinct mechanistic purpose.
Physicochemical Profiling & Structural Logic
Understanding the inherent reactivity of a scaffold begins with its structural logic. The compound features a central benzene ring functionalized with a methyl ester, an ortho-methyl group, and two meta-bromines.
Table 1: Physicochemical Profile of CAS 1000342-33-5
Parameter
Value
Chemical Name
2-Methyl-3,5-dibromobenzoic acid methyl ester
Synonym
Methyl 3,5-dibromo-2-methylbenzoate
CAS Registry Number
1000342-33-5
Molecular Formula
C9H8Br2O2
Molecular Weight
307.97 g/mol
Predicted Boiling Point
~306.3 °C
Predicted Density
~1.75 g/cm³
Causality of Structural Design:
Why utilize the methyl ester rather than the free carboxylic acid (CAS 100958-94-9)? The free acid can poison palladium catalysts or undergo unwanted decarboxylation during high-temperature cross-coupling. Masking the moiety as a methyl ester mitigates these risks, acting as a robust protecting group that concurrently serves as an electron-withdrawing director to modulate the electronic density of the aromatic ring.
Mechanistic Synthesis & Self-Validating Protocol
The synthesis of CAS 1000342-33-5 is typically achieved via the Fischer esterification of 2-Methyl-3,5-dibromobenzoic acid. As established in classical organic synthesis, the proceeds via a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) sequence. Because every step is reversible, the reaction must be actively driven to completion.
Step-by-Step Methodology: Fischer Esterification
Reaction Setup: Charge a dried round-bottom flask with 2-Methyl-3,5-dibromobenzoic acid (1.0 eq) and anhydrous methanol (10 volumes).
Causality: Methanol acts as both the solvent and the nucleophilic reactant. The vast molar excess drives the equilibrium toward the ester product via Le Chatelier’s principle.
Catalysis: Add concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C under an inert atmosphere.
Causality: The low temperature prevents localized exothermic charring. Sulfuric acid protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack.
Reflux & IPC (Self-Validation): Heat the mixture to reflux (65 °C) for 12 hours.
Validation Check: Pull a 50 µL aliquot, quench in saturated NaHCO₃, extract with acetonitrile, and analyze via HPLC (UV 254 nm). The protocol is validated to proceed to workup only when the unreacted acid peak is <2% AUC. This in-process control ensures the thermodynamic equilibrium has been successfully shifted.
Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
Causality: The NaHCO₃ wash neutralizes the acid catalyst and partitions any trace unreacted starting material into the aqueous layer, ensuring the high purity of the organic phase.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the target ester as a crystalline solid.
Regioselective Functionalization Workflow
In downstream applications, the utility of this scaffold lies in its capacity for sequential, regioselective cross-coupling. In involving dibromoarenes, the site of initial oxidative addition is dictated by both electronic and steric factors.
For CAS 1000342-33-5, the bromine at the C5 position is significantly less sterically hindered than the bromine at the C3 position (which is flanked by the bulky C2-methyl group). Consequently, the first equivalent of boronic acid selectively couples at C5. The C3 position can then be functionalized under more forcing conditions (stronger base, higher temperature, or more active dialkylbiaryl phosphine ligands).
Fig 1: Regioselective cross-coupling workflow for CAS 1000342-33-5 derivatives.
Analytical Validation Parameters
To guarantee the integrity of the synthesized or procured building block before committing it to complex API synthesis, a rigorous analytical panel must be executed.
Table 2: Analytical Validation Parameters for CAS 1000342-33-5
Technique
Target Observation
Validation Purpose
HPLC (UV 254 nm)
Single major peak (>98% AUC)
Confirms chemical purity and absence of free acid.
LC-MS (ESI+)
m/z [M+H]⁺ ~306, 308, 310 (1:2:1 ratio)
Validates molecular weight and the classic isotopic signature of two bromine atoms.
¹H-NMR (CDCl₃)
Singlet ~3.9 ppm (3H, -OCH₃)
Confirms successful esterification via the presence of methoxy protons.
¹H-NMR (CDCl₃)
Singlet ~2.4 ppm (3H, -CH₃)
Confirms the integrity of the C2-methyl group.
References
Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions
Source: Master Organic Chemistry
URL: [Link]
Title: Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes
Source: Journal of the American Chemical Society (ACS Publications)
URL: [Link]
Foundational
Mechanistic and Practical Guide to the Bromination of Methyl 2-Methylbenzoate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scope: Regiochemical control, mechanistic physical organic chemistry, and validated scale-up protocols. Executive Summary Methyl 2-meth...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Scope: Regiochemical control, mechanistic physical organic chemistry, and validated scale-up protocols.
Executive Summary
Methyl 2-methylbenzoate (methyl o-toluate) is a privileged structural motif in medicinal chemistry, serving as a critical precursor for isoindolinones, substituted benzylamines, and complex heterocyclic Active Pharmaceutical Ingredients (APIs). Functionalizing this scaffold via bromination presents a classic regioselectivity challenge: directing the halogenation to the benzylic methyl group rather than the electron-rich aromatic ring. This whitepaper details the mechanistic causality, reaction engineering, and validated protocols required to selectively synthesize methyl 2-(bromomethyl)benzoate via the free-radical Wohl-Ziegler pathway.
Regiochemical Divergence: Radical vs. Ionic Pathways
The functionalization of methyl 2-methylbenzoate is entirely dictated by the reaction environment. The substrate contains two competing sites for electrophilic/radical attack: the aromatic ring and the benzylic carbon.
If subjected to standard Electrophilic Aromatic Substitution (EAS) conditions (e.g., Br₂, FeBr₃ in the dark), the reaction proceeds via an arenium ion intermediate. The ester moiety is electron-withdrawing and meta-directing, while the methyl group is electron-donating and ortho/para-directing. These directing effects synergize to heavily favor bromination at the 5-position, yielding methyl 5-bromo-2-methylbenzoate.
Conversely, to achieve benzylic bromination, the system must be engineered to favor homolytic cleavage. By utilizing N-bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN) under thermal or photochemical conditions, the reaction is forced down the Wohl-Ziegler free-radical substitution pathway .
Fig 1: Regiochemical divergence of methyl 2-methylbenzoate bromination.
The Goldfinger Mechanistic Paradigm
Historically, the Bloomfield mechanism incorrectly postulated that the succinimidyl radical directly abstracted the benzylic hydrogen. Modern physical organic chemistry has validated the Goldfinger Mechanism , which explains the exquisite regioselectivity of the Wohl-Ziegler reaction .
The Propagation Cascade:
Hydrogen Abstraction: A bromine radical (Br•) abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical and HBr.
Ionic Regeneration: The generated HBr reacts ionically with suspended NBS to produce a single molecule of Br₂ and succinimide.
Halogen Transfer: The benzylic radical reacts with the newly formed Br₂, yielding the target methyl 2-(bromomethyl)benzoate and regenerating the Br• radical to continue the cycle.
Fig 2: The Goldfinger propagation cycle for benzylic bromination.
Reaction Engineering & Optimization Data
To achieve >85% yields of the monobrominated product, the reaction environment must be strictly controlled.
Solvent Selection: Carbon tetrachloride (CCl₄) was the historical gold standard because it lacks abstractable hydrogens, suppressing solvent-derived side reactions . Due to severe toxicity and ozone-depletion regulations, modern scale-up protocols utilize Trifluorotoluene (PhCF₃) or Chlorobenzene , which offer similar radical inertness and boiling points conducive to thermal initiation .
Initiator Dynamics: AIBN is preferred over Benzoyl Peroxide (BPO) because its thermal decomposition is strictly unimolecular, driven by the entropically favorable release of nitrogen gas, making it less sensitive to solvent-induced side reactions .
Quantitative Process Data Summary
Reaction Condition
Initiator
Solvent
Temperature
Yield (%)
Major Impurity Profile
Classic Wohl-Ziegler
AIBN (0.05 eq)
CCl₄
77 °C (Reflux)
88 - 92%
Trace dibrominated byproduct
Peroxide-Driven
BPO (0.05 eq)
CHCl₃
61 °C (Reflux)
78 - 84%
Unreacted starting material
Photochemical
UV Light
PhCF₃
80 °C
85 - 90%
Trace ring-bromination
Green Alternative
AIBN (0.10 eq)
EtOAc
77 °C (Reflux)
70 - 75%
Solvent abstraction byproducts
Validated Experimental Protocol
This self-validating protocol is optimized for the synthesis of methyl 2-(bromomethyl)benzoate, ensuring high regiochemical fidelity and ease of purification , .
Step 1: System Preparation
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere. Causality: Exclusion of atmospheric moisture prevents the hydrolysis of the ester and the quenching of the active radical species.
Step 2: Reagent Charging
Add methyl 2-methylbenzoate (10.0 g, 66.6 mmol, 1.0 equiv) and dissolve in anhydrous trifluorotoluene (PhCF₃) or CCl₄ (150 mL). Add N-bromosuccinimide (13.0 g, 73.2 mmol, 1.1 equiv) portion-wise. Causality: A slight 1.1 equivalent excess of NBS ensures complete conversion of the starting material while minimizing the risk of over-bromination to the dibromomethyl derivative.
Step 3: Initiation
Add AIBN (0.55 g, 3.33 mmol, 0.05 equiv) to the suspension. Heat the reaction mixture to a vigorous reflux (approx. 80 °C). Causality: AIBN has a 10-hour half-life at 65 °C. Refluxing at 80 °C provides a steady, controlled flux of initiating radicals without causing thermal runaway.
Step 5: Workup and Quenching
Cool the mixture to 0 °C in an ice bath to fully precipitate the succinimide byproduct. Filter the mixture through a pad of Celite and wash the filter cake with cold solvent (20 mL). Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) (100 mL). Causality: The thiosulfate wash is critical; it reduces any unreacted Br₂ or active electrophilic bromine species to inert bromide salts, preventing downstream degradation during concentration.
Step 6: Isolation
Wash the organic layer with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude pale-yellow oil can be purified via short-path vacuum distillation or silica gel chromatography (Hexanes/EtOAc) to yield methyl 2-(bromomethyl)benzoate as a colorless oil (approx. 13.8 g, 90% yield) .
References
Wohl–Ziegler bromination - Wikipedia.
WO2011107248A1 - Novel Compounds for Modulation of Orphan Nuclear Receptor RAR-Related Orphan Receptor-Gamma Activity - Google Patents.
Application Notes and Protocols: Mechanism of Allylic Bromination using N-Bromoamides - Benchchem.
Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde - PubMed Central (PMC).
Exploratory
An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Methyl-3,5-dibromobenzoic acid methyl ester
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Methyl-3,5-dibromobenzoic acid methyl ester. Designed for researchers, scientists, and professionals in drug development,...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Methyl-3,5-dibromobenzoic acid methyl ester. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings and practical methodologies for acquiring and interpreting key spectroscopic data. While a complete, publicly available experimental dataset for this specific molecule is not readily found, this guide offers robust predictions based on established spectroscopic principles and data from structurally related compounds. It serves as a practical framework for researchers to generate and validate their own experimental findings.
Introduction
2-Methyl-3,5-dibromobenzoic acid methyl ester is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its precise structural elucidation is paramount for its use as a building block or in biological screening. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for confirming the identity and purity of this molecule. This guide will delve into the predicted spectroscopic data for this compound and provide standardized protocols for its experimental verification.
Predicted Spectroscopic Data and Interpretation
The following sections outline the anticipated spectroscopic signatures for 2-Methyl-3,5-dibromobenzoic acid methyl ester. These predictions are derived from the analysis of its constituent functional groups and their expected influence on the spectra.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For 2-Methyl-3,5-dibromobenzoic acid methyl ester, we can predict three distinct signals:
Aromatic Protons: The two protons on the benzene ring are in different chemical environments and are expected to appear as two distinct signals in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The proton at position 4 will likely be a doublet, coupled to the proton at position 6. Similarly, the proton at position 6 will also be a doublet, coupled to the proton at position 4. Their specific chemical shifts will be influenced by the deshielding effects of the bromine atoms and the ester group.
Methyl Ester Protons: The three protons of the methyl ester group (-OCH₃) are equivalent and will appear as a sharp singlet. Due to the electronegativity of the adjacent oxygen atom, this signal is expected in the range of δ 3.8-4.0 ppm.
Aromatic Methyl Protons: The three protons of the methyl group attached to the benzene ring (-CH₃) are also equivalent and will appear as a singlet. This signal is anticipated to be in the upfield region of the aromatic signals, typically around δ 2.4-2.6 ppm.
Table 1: Predicted ¹H NMR Data for 2-Methyl-3,5-dibromobenzoic acid methyl ester
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~7.8
d
1H
Ar-H
~7.6
d
1H
Ar-H
~3.9
s
3H
-OCH₃
~2.5
s
3H
Ar-CH₃
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. For 2-Methyl-3,5-dibromobenzoic acid methyl ester, we can predict nine distinct signals corresponding to the nine carbon atoms in the molecule. The approximate chemical shifts can be estimated based on data from similar compounds and established correlation tables.[1][2][3]
Table 2: Predicted ¹³C NMR Data for 2-Methyl-3,5-dibromobenzoic acid methyl ester
Chemical Shift (δ, ppm)
Assignment
~168
C=O (ester)
~142
C-CH₃
~138
C-Br
~135
C-H
~132
C-COOCH₃
~130
C-H
~125
C-Br
~53
-OCH₃
~22
Ar-CH₃
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Methyl-3,5-dibromobenzoic acid methyl ester is expected to show characteristic absorption bands for the ester and aromatic functionalities.
Table 3: Predicted IR Absorption Bands for 2-Methyl-3,5-dibromobenzoic acid methyl ester
Wavenumber (cm⁻¹)
Intensity
Assignment
~3000-3100
Medium
Aromatic C-H stretch
~2850-2960
Medium
Aliphatic C-H stretch (CH₃)
~1720-1740
Strong
C=O stretch (ester)
~1600, ~1475
Medium-Strong
Aromatic C=C stretch
~1250-1300
Strong
C-O stretch (ester)
~700-800
Strong
C-Br stretch
Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Methyl-3,5-dibromobenzoic acid methyl ester (C₉H₈Br₂O₂), the molecular ion peak (M⁺) would be expected. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of peaks at M⁺, M⁺+2, and M⁺+4 with a relative intensity ratio of approximately 1:2:1.
Predicted Molecular Ion (M⁺) for C₉H₈⁷⁹Br₂O₂: m/z = 309.89
Predicted M⁺+2 for C₉H₈⁷⁹Br⁸¹BrO₂: m/z = 311.89
Predicted M⁺+4 for C₉H₈⁸¹Br₂O₂: m/z = 313.89
Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for 2-Methyl-3,5-dibromobenzoic acid methyl ester.
Sample Preparation
Purity Assessment: Ensure the sample is of high purity using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
NMR Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
IR Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
Mass Spectrometry Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
Spectroscopic Data Acquisition Workflow
Caption: Workflow for Spectroscopic Analysis.
¹H and ¹³C NMR Acquisition
Insert the prepared NMR tube into the spectrometer.
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
Acquire a standard ¹H NMR spectrum.
Acquire a standard broadband-decoupled ¹³C NMR spectrum.
Process the raw data (Fourier transform, phase correction, and baseline correction).
Calibrate the chemical shift scale to the TMS signal (0 ppm).
Integrate the ¹H NMR signals to determine the relative proton ratios.
FTIR-ATR Acquisition
Record a background spectrum of the clean ATR crystal.
Apply the sample to the crystal and ensure good contact.
Record the sample spectrum.
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Acquisition
Tune and calibrate the mass spectrometer using a known standard.
Introduce the sample solution into the ion source.
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
Trustworthiness and Self-Validation
The protocols described above form a self-validating system. The combination of data from these orthogonal techniques provides a high degree of confidence in the structural assignment.
Caption: Self-Validating Spectroscopic Approach.
For instance, the number of proton and carbon environments observed in the NMR spectra should be consistent with the proposed structure. The functional groups identified by IR spectroscopy (e.g., the ester C=O) must correspond to signals in the ¹³C NMR spectrum (e.g., a signal around 168 ppm) and potential fragmentation patterns in the mass spectrum. The molecular weight determined by mass spectrometry must match the molecular formula, which in turn is supported by the integration in the ¹H NMR spectrum and the number of signals in the ¹³C NMR spectrum. Any significant deviation between the predicted and experimental data would necessitate further investigation, such as re-purification of the sample or consideration of alternative isomeric structures.
References
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [4]
PubChem. (n.d.). Benzoic acid, 2-amino-3,5-dibromo-, methyl ester. Retrieved from [5]
SpectraBase. (n.d.). 2-Bromo-benzoic acid, methyl ester. Retrieved from [6]
ChemicalBook. (2025). Methyl 2-amino-3,5-dibromobenzoate. Retrieved from [7]
International Union of Crystallography. (2024). Crystal and molecular structure of 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate). Retrieved from [8]
NIST. (n.d.). Benzoic acid, 2-methyl-, methyl ester. In NIST Chemistry WebBook. Retrieved from [9]
Engineering Halogenated Pharmacophores: The Biological Activity and Therapeutic Potential of Brominated Benzoic Acid Esters
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Introduction: The Strategic Role of Bromination in Benzoic Acid Scaffolds In the landscape of ratio...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper
Introduction: The Strategic Role of Bromination in Benzoic Acid Scaffolds
In the landscape of rational drug design, the functionalization of fundamental aromatic rings remains a cornerstone of pharmacophore development. Brominated benzoic acid esters represent a highly versatile and biologically active class of compounds. The strategic incorporation of a bromine atom into the benzoic acid core fundamentally alters the molecule's physicochemical profile[1].
Bromine, being highly polarizable and possessing a significant van der Waals radius, enhances the lipophilicity (logP) of the scaffold, thereby improving membrane permeability. Furthermore, the electron-withdrawing nature of the halogen modulates the pKa of the system, while its unique ability to participate in halogen bonding —a highly directional non-covalent interaction with Lewis bases (such as oxygen or nitrogen atoms in protein backbones)—creates highly specific binding affinities within enzymatic active sites.
Esterification of the carboxylic acid moiety serves a dual purpose: it temporarily masks the polar acid to facilitate cellular entry (acting as a prodrug) and, in many cases, the ester itself acts as the primary active pharmacophore by interacting with hydrophobic pockets in target receptors[2].
Mechanistic Pathways and Biological Targets
Antimicrobial and Antifungal Efficacy
The rise of multidrug-resistant (MDR) pathogens has necessitated the development of novel antimicrobial adjuvants. Brominated benzoic acid esters have emerged as potent inhibitors of bacterial cystathionine γ-lyase (bCSE)[3]. bCSE is an enzyme critical for the production of hydrogen sulfide (H₂S) in bacteria, a gasotransmitter that neutralizes antibiotic-induced reactive oxygen species (ROS). By utilizing (heteroarylmethyl)benzoic acid methyl esters bearing a 6-bromoindole moiety, researchers can selectively competitively inhibit bCSE. This strips the bacteria of their antioxidant defense, resensitizing resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa to conventional bactericidal antibiotics.
Additionally, ester derivatives of p-aminobenzoic acid (PABA) and salicylanilides exhibit pronounced antifungal and antibacterial activities. The m-bromo and p-bromo substitutions create optimal steric bulk that disrupts microbial membrane integrity, leading to cell lysis[2][4].
Anticancer and Cytotoxic Properties
Brominated benzoic acid derivatives exhibit significant antiproliferative effects. In in vitro models, specific brominated esters (synthesized via the reaction of p-hydroxybenzoic acid with phenacyl bromide) have demonstrated the ability to induce apoptosis in human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines[5]. The lipophilic nature of the esterified bromobenzoate facilitates rapid intracellular accumulation, where it subsequently triggers apoptotic signaling cascades.
Analgesic and Immunosuppressive Roles
Beyond direct cytotoxicity, these scaffolds are pivotal in synthesizing complex macrolides like mycolactones[6]. Synthesized using meta-brominated benzoic acid esters as critical intermediates via palladium-catalyzed Stille cross-coupling, mycolactones possess profound immunosuppressive and analgesic properties. Furthermore, brominated benzoic acid esters serve as starting materials for isoquinolone derivatives that act as Lysophosphatidic Acid Receptor 5 (LPA5) antagonists, offering novel, non-opioid pathways for pain management[7].
Quantitative Structure-Activity Relationship (QSAR) & Efficacy Data
To synthesize the quantitative data across various studies, the following table summarizes the comparative biological activities of key brominated benzoic acid derivatives.
The following diagrams illustrate the mechanistic pathways and synthetic workflows critical to the development of these compounds.
Fig 1: Mechanism of action for brominated benzoic acid esters as bCSE inhibitors, restoring antibiotic efficacy.
Fig 2: General synthetic workflow for generating biologically active brominated benzoic acid ester derivatives.
Experimental Workflows & Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind each procedural step.
Protocol 1: Synthesis of (Heteroarylmethyl)benzoic Acid Methyl Esters via Alkylation[3]
Objective: To synthesize bCSE inhibitors by coupling a heteroaromatic compound with a (bromomethyl)benzoic acid methyl ester.
Preparation of the Nucleophile: Dissolve the target heteroaromatic compound (e.g., 6-bromoindole, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.
Causality: Anhydrous conditions prevent the premature quenching of the strong base, while nitrogen prevents oxidative side reactions.
Deprotonation: Cool the solution to 0 °C and carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions.
Self-Validation Checkpoint: The evolution of hydrogen gas (bubbling) will be observed. Stirring is continued until gas evolution completely ceases (approx. 30 mins). This visual cue confirms the quantitative formation of the nucleophilic sodium salt.
Alkylation: Dropwise, add the electrophile, (bromomethyl)benzoic acid methyl ester (1.1 eq), dissolved in dry DMF. Gradually warm the reaction to room temperature and stir for 4-6 hours.
Causality: The ester group is utilized here not just for final biological activity, but to protect the carboxylic acid from reacting with NaH, directing the nucleophilic attack exclusively to the bromomethyl carbon via an SN2 mechanism.
Quenching and Extraction: Quench the reaction with cold water to destroy unreacted NaH. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude product via silica gel column chromatography using a hexane/ethyl acetate gradient. Confirm structure via ¹H-NMR and LC-MS.
Objective: To quantify the inhibitory potency (IC₅₀) of the synthesized brominated esters against bacterial cystathionine γ-lyase.
Enzyme Preparation: Recombinant bCSE is expressed and purified. Dilute the enzyme in assay buffer (50 mM HEPES, pH 7.4, 0.05% Tween-20) to a final working concentration.
Compound Incubation: In a 96-well black microtiter plate, add the brominated benzoic acid ester derivatives (serially diluted in DMSO) to the enzyme solution. Incubate at 37 °C for 30 minutes.
Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme's active site before the substrate is introduced, ensuring accurate kinetic measurements.
Reaction Initiation: Add the substrate, L-cystathionine (1 mM final concentration), and a fluorescent H₂S probe (e.g., WSP-1 or AzMC) to all wells.
Fluorescence Monitoring: Measure fluorescence continuously for 60 minutes (Ex/Em wavelengths specific to the chosen probe) using a microplate reader.
Self-Validation Checkpoint: The assay must include a Positive Control (a known bCSE inhibitor like NL2) to validate assay sensitivity, and a Negative Control (DMSO vehicle only) to establish baseline enzyme activity. Furthermore, a standard curve of NaHS (a known H₂S donor) is run in parallel. This calibrates the fluorescent signal, proving that the readout directly correlates to H₂S concentration and is not an artifact of compound autofluorescence.
Data Analysis: Calculate the initial velocity of H₂S production from the linear portion of the fluorescence curve. Plot residual activity versus inhibitor concentration to determine the IC₅₀ using non-linear regression.
Conclusion
Brominated benzoic acid esters are not merely synthetic intermediates; they are highly tunable, biologically active pharmacophores. By leveraging the unique steric and electronic properties of the bromine atom alongside the lipophilic advantages of esterification, researchers can design highly targeted therapeutics. From overcoming multidrug-resistant bacterial infections via bCSE inhibition to inducing apoptosis in aggressive carcinoma cell lines, this chemical space offers a robust platform for next-generation drug discovery.
References
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Discovery and history of substituted bromobenzoic acids
An In-depth Technical Guide to the Discovery and History of Substituted Bromobenzoic Acids Abstract Substituted bromobenzoic acids are a cornerstone of modern organic synthesis, serving as versatile intermediates in the...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Discovery and History of Substituted Bromobenzoic Acids
Abstract
Substituted bromobenzoic acids are a cornerstone of modern organic synthesis, serving as versatile intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive exploration of their discovery and the historical evolution of their synthesis. We delve into the foundational 19th-century reactions that first enabled their creation, including the Griess diazotization and the subsequent Sandmeyer reaction, which together formed a powerful pathway from aromatic amines to aryl bromides. We also examine the principles of direct electrophilic bromination, governed by the electronic nature of the benzoic acid scaffold. This guide presents detailed, field-proven protocols for the synthesis of the three primary isomers—2-bromobenzoic acid, 3-bromobenzoic acid, and 4-bromobenzoic acid—elucidating the chemical logic behind each strategic choice. Accompanied by mechanistic diagrams and experimental workflows, this document offers researchers, scientists, and drug development professionals a thorough understanding of the history, synthesis, and profound impact of these critical chemical building blocks.
The Dawn of Aromatic Chemistry: A Historical Context
The story of substituted bromobenzoic acids is intrinsically linked to the burgeoning field of organic chemistry in the 19th century. As chemists began to unravel the structure of aromatic compounds, the challenge shifted from simple isolation to precise, controlled functionalization of the benzene ring. Early experiments with benzoic acid, a readily available natural product, laid the groundwork for understanding aromatic reactivity. However, introducing a single substituent at a desired position—a concept we now know as regioselectivity—was a formidable obstacle. The development of reliable halogenation techniques, particularly bromination, proved to be a critical breakthrough, providing a reactive "handle" on the aromatic ring that could be further transformed, paving the way for the synthesis of countless complex molecules.
Foundational Reactions: Enabling the Synthesis of Bromobenzoic Acids
The ability to synthesize specific isomers of bromobenzoic acid did not arise from a single discovery but from the convergence of several key breakthroughs in reaction chemistry. These foundational processes provided the essential tools to manipulate aromatic systems with increasing precision.
The Diazotization Reaction: A Gateway to Versatility
The first major leap came in 1858 from the work of the German chemist Peter Griess.[1][2][3] He discovered that a primary aromatic amine could react with nitrous acid at low temperatures to form a surprisingly stable "diazonium" salt.[2][4] Griess had, in effect, discovered a method to transform a relatively unreactive amino group into an excellent leaving group (N₂ gas), opening up a vast new landscape of substitution chemistry.[1][2] This process, known as the Griess diazotization reaction, became the indispensable first step in converting aminobenzoic acids into their bromo-substituted counterparts.[1][3]
The causality behind the experimental conditions is critical: the reaction must be performed in a cold, acidic solution. The acid is required to generate the true electrophile, the nitrosonium ion (NO⁺), from nitrous acid (which is itself typically generated in situ from sodium nitrite and a strong acid).[5] Low temperatures (0–5 °C) are essential because aryl diazonium salts, while more stable than their aliphatic counterparts due to resonance, are prone to decomposition at higher temperatures.
Caption: Mechanism of the Copper(I)-Catalyzed Sandmeyer Reaction.
Direct Electrophilic Aromatic Substitution (EAS)
An alternative approach to synthesizing bromobenzoic acids is the direct bromination of benzoic acid itself. This reaction is a classic example of electrophilic aromatic substitution (EAS). However, the carboxylic acid group (-COOH) presents a significant challenge. It is an electron-withdrawing group, which deactivates the benzene ring, making it less reactive towards electrophiles than benzene itself. [6]Furthermore, through resonance and inductive effects, it directs incoming electrophiles to the meta position. [6]Early methods required harsh conditions, such as heating benzoic acid with bromine in a sealed tube at high temperatures, to overcome this deactivation.
[7]
Caption: The meta-directing effect of the carboxylic acid group.
Synthesis Protocols for Key Isomers
The choice of synthetic strategy is dictated by the desired substitution pattern. The following protocols represent validated, historical, and industrially relevant methods for preparing the three primary isomers of bromobenzoic acid.
Synthesis of 2-Bromobenzoic Acid via the Sandmeyer Reaction
The ortho isomer is most reliably synthesized from its corresponding amine, anthranilic acid (2-aminobenzoic acid), as direct bromination methods would not yield the desired regiochemistry. The Sandmeyer reaction is the method of choice.
[8][9]
Experimental Protocol:
Preparation of Copper(I) Bromide Solution: In a suitable flask, a solution of copper(I) bromide is prepared. A common method involves boiling a mixture of crystallized copper(II) sulfate (35 g), sodium bromide (100 g), copper turnings (30 g), and concentrated sulfuric acid (33 g) in water (300 mL) under reflux until the blue color of Cu(II) fades.
[9]2. Diazotization of Anthranilic Acid: In a separate beaker, anthranilic acid (40 g) is dissolved in the prepared copper(I) bromide solution. [9]The mixture is cooled to 0-5 °C in an ice-salt bath. A pre-chilled concentrated aqueous solution of sodium nitrite (21 g) is added dropwise, ensuring the temperature does not exceed 5 °C. [9]Vigorous stirring is maintained throughout the addition.
Sandmeyer Reaction (Decomposition): After the nitrite addition is complete, the reaction mixture is allowed to stand and slowly warm to room temperature overnight. [9]During this time, the diazonium salt decomposes, releasing nitrogen gas and forming 2-bromobenzoic acid.
Isolation and Purification: The precipitated crude 2-bromobenzoic acid is collected by vacuum filtration and washed with cold water.
[9]5. Validation (Purification): The crude product is recrystallized from hot water, often with treatment by activated charcoal to remove colored impurities. Pure 2-bromobenzoic acid is obtained as colorless needles. [9][10]The purity is confirmed by its melting point (148–150 °C) [10]and spectroscopic analysis.
Caption: Experimental workflow for the synthesis of 2-bromobenzoic acid.
Synthesis of 3-Bromobenzoic Acid via Direct Bromination
The meta isomer is the major product of the direct electrophilic bromination of benzoic acid, owing to the meta-directing nature of the carboxylic acid group.
[6]
Experimental Protocol:
Reaction Setup: Benzoic acid (e.g., 6 g) is placed in a thick-walled glass tube suitable for heating under pressure (a Carius tube).
[7]2. Addition of Reagents: Liquid bromine (8 g) and water (40 g) are added to the tube. [7]The tube is then carefully sealed. Causality Note: Water serves as a solvent, and the sealed tube is necessary to contain the volatile bromine and build pressure upon heating, which accelerates the slow electrophilic substitution on the deactivated ring.
Heating: The sealed tube is placed in a protective metal sleeve and heated in an oven or air bath at 140-150 °C for approximately 12 hours.
[7]4. Workup: After cooling completely, the tube is carefully opened in a fume hood to release internal pressure. The solid reaction product is washed out, filtered, and triturated with water.
Purification and Validation: The crude product is boiled with a large volume of water to dissolve and remove any unreacted benzoic acid. [7]The hot solution is filtered, and upon cooling, 3-bromobenzoic acid crystallizes. Purity is confirmed by melting point (155 °C) [7]and spectroscopy. An alternative modern approach involves the oxidation of 3-bromotoluene with an oxidant like potassium permanganate.
[11][12]
Caption: Experimental workflow for the synthesis of 4-bromobenzoic acid.
Evolution of Characterization Techniques
In the era of their discovery, chemists relied on painstaking methods like elemental analysis, melting point determination, and derivative formation to confirm the identity and purity of their products. Today, researchers have a suite of powerful spectroscopic tools at their disposal. The distinct electronic and steric environments in the three isomers of bromobenzoic acid give rise to unique spectral fingerprints, allowing for rapid and unambiguous identification.
[13]Table 1: Comparative Spectroscopic Data for Bromobenzoic Acid Isomers
[13][14]| Spectroscopic Technique | 2-Bromobenzoic Acid | 3-Bromobenzoic Acid | 4-Bromobenzoic Acid |
| :--- | :--- | :--- | :--- |
| IR: C=O Stretch (cm⁻¹) | ~1700 | ~1700 | ~1680 |
| IR: O-H Stretch (cm⁻¹) | ~3000 (broad) | ~2500-3300 (broad) | ~3000 (broad) |
| ¹H NMR (ppm, Ar-H) | Complex multiplet pattern | Four distinct multiplets (~7-8 ppm) | Two distinct doublets (A₂B₂ pattern) |
| ¹H NMR (ppm, -COOH) | Broad singlet (>10 ppm) | Broad singlet (10-13 ppm) | Broad singlet (>10 ppm) |
| Mass Spec (EI-MS) | M⁺ and M+2 peaks of ~1:1 ratio | M⁺ and M+2 peaks of ~1:1 ratio | M⁺ and M+2 peaks of ~1:1 ratio |
Impact and Modern Applications
The development of reliable synthetic routes to substituted bromobenzoic acids has had a profound and lasting impact on science and industry. Their utility stems from the presence of three distinct functional handles: the carboxylic acid, the aromatic ring, and the bromine atom, which can be selectively manipulated in subsequent reactions.
Role in Drug Discovery and Development
These compounds are invaluable building blocks (scaffolds) in medicinal chemistry. T[15]he bromine atom can be readily replaced or modified through modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of complex molecular architectures.
[16]* Anti-inflammatory and Anti-cancer Agents: The 2-bromobenzoic acid scaffold is a key intermediate in the synthesis of various drugs, including potential anti-inflammatory and anti-cancer agents.
*[17] Hypoglycemic Drugs: 2-Chloro-5-bromobenzoic acid, a related derivative, is a crucial precursor for the synthesis of modern antidiabetic drugs like dapagliflozin and empagliflozin.
*[18] Antibacterial Agents: Derivatives of aminobromobenzoic acids have been investigated for their antibacterial properties, with mechanisms that can involve the inhibition of bacterial protein synthesis.
[19]#### 5.2 Applications in Agrochemicals and Materials Science
Beyond pharmaceuticals, bromobenzoic acids are critical starting materials in other sectors.
Agrochemicals: They serve as precursors for advanced herbicides, insecticides, and fungicides, where the specific substitution pattern is key to biological activity and selectivity.
*[17][20] Materials Science: These compounds are used in the synthesis of specialty polymers, dyes, and pigments, contributing to enhanced material properties.
The journey of substituted bromobenzoic acids from 19th-century laboratory curiosities to indispensable tools of modern chemistry is a testament to the power of fundamental synthetic discoveries. The pioneering work of Griess and Sandmeyer provided a robust and versatile method for their preparation, while the principles of electrophilic aromatic substitution offered a complementary, albeit more challenging, route. The ability to reliably produce these isomers has directly enabled significant advancements in medicine, agriculture, and materials science. As synthetic methodologies continue to evolve, the strategic importance of these foundational building blocks remains undiminished, ensuring their continued relevance for researchers and innovators for years to come.
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The Pivotal Role of Physicochemical Properties in the Application of Dibrominated Aromatic Compounds: A Technical Guide
Introduction: The Significance of Dibromination in Aromatic Systems Dibrominated aromatic compounds represent a critical class of molecules in the landscape of scientific research, particularly within the realms of drug...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Dibromination in Aromatic Systems
Dibrominated aromatic compounds represent a critical class of molecules in the landscape of scientific research, particularly within the realms of drug discovery, materials science, and synthetic chemistry. The introduction of two bromine atoms onto an aromatic scaffold profoundly influences its electronic and steric characteristics, thereby modulating a suite of physicochemical properties that dictate its behavior and applicability. For researchers, scientists, and drug development professionals, a comprehensive understanding of these properties is not merely academic; it is a cornerstone of rational design and successful application.
This in-depth technical guide provides a thorough exploration of the core physicochemical properties of dibrominated aromatic compounds. Moving beyond a simple recitation of data, this document delves into the causal relationships between molecular structure and observable characteristics. It is designed to equip the reader with both the theoretical framework and the practical insights necessary to predict, measure, and manipulate these properties for their specific research and development goals. Our narrative is built upon the pillars of scientific integrity, offering field-proven insights and self-validating experimental protocols, all grounded in authoritative references.
Solubility: Navigating the Interplay of Polarity and Crystal Packing
The solubility of a compound is a critical determinant of its utility, impacting everything from reaction kinetics in synthetic chemistry to bioavailability in drug development. For dibrominated aromatic compounds, solubility is a nuanced property governed by the interplay between the inherent lipophilicity imparted by the aromatic ring and the polarizability of the carbon-bromine bonds.
Theoretical Underpinnings: "Like Dissolves Like" in the Context of Dibromination
The age-old adage "like dissolves like" remains a powerful guiding principle. Dibrominated aromatic compounds, being relatively nonpolar, generally exhibit poor aqueous solubility.[1] However, the introduction of polar functional groups (e.g., hydroxyl, carboxyl) can significantly enhance their solubility in polar solvents. The position of the bromine atoms also plays a crucial role; for instance, isomers with greater molecular symmetry often exhibit higher melting points and, consequently, lower solubilities due to more efficient crystal packing.
Quantitative Solubility Data
The following table summarizes the aqueous solubility of a selection of dibrominated aromatic compounds. It is important to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium state, while kinetic solubility is a measure of the concentration of a compound in solution at a specific time point under non-equilibrium conditions.[2][3][4][5][6] For drug discovery, both are important, with kinetic solubility often being more relevant for initial high-throughput screening.
Note: Specific quantitative data for a wide range of dibrominated aromatic compounds is often dispersed throughout the literature. The values presented here are illustrative. For precise applications, experimental determination is recommended.
Experimental Protocol: Determination of Aqueous Solubility by HPLC
This protocol outlines a robust method for determining the thermodynamic aqueous solubility of a sparingly soluble dibrominated aromatic compound, in accordance with OECD Guideline 105.[7][8][9]
Principle: An excess of the solid compound is equilibrated with water at a constant temperature. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined by High-Performance Liquid Chromatography (HPLC) with UV detection.
Step-by-Step Methodology:
Preparation of Saturated Solution:
Add an excess amount of the finely powdered dibrominated aromatic compound to a clean, amber glass vial containing deionized water. The presence of undissolved solid is essential to ensure saturation.
Seal the vial and place it in a temperature-controlled shaker bath set at the desired temperature (e.g., 25 °C or 37 °C).
Equilibrate for a sufficient period (typically 24-48 hours) to reach thermodynamic equilibrium. The equilibration time should be determined empirically for each compound.
Phase Separation:
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow for the sedimentation of undissolved solids.
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to remove any particulate matter. This step is critical to avoid overestimation of solubility.
Quantification by HPLC:
Prepare a series of calibration standards of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at known concentrations.
Analyze the filtered saturated solution and the calibration standards by a validated reverse-phase HPLC method with UV detection at the wavelength of maximum absorbance for the compound.
Construct a calibration curve by plotting the peak area against the concentration of the standards.
Determine the concentration of the compound in the saturated aqueous solution by interpolating its peak area on the calibration curve.
Data Reporting:
Express the aqueous solubility in mg/L or µg/mL.
Report the temperature at which the measurement was performed.
Causality Behind Experimental Choices:
Amber glass vial: Protects light-sensitive compounds from degradation.
Prolonged equilibration: Ensures that the system reaches true thermodynamic equilibrium, which is crucial for determining thermodynamic solubility.
Temperature control: Solubility is highly temperature-dependent.
Filtration: Prevents undissolved particles from being included in the analysis, which would lead to erroneously high solubility values.
HPLC with UV detection: Provides a sensitive and specific method for quantifying the concentration of the dissolved aromatic compound.
Diagram of Experimental Workflow:
Caption: Workflow for determining aqueous solubility by the shake-flask method followed by HPLC analysis.
Lipophilicity (logP): A Key Predictor of Membrane Permeability and Bioaccumulation
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug discovery, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. It is quantitatively expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.
The Influence of Bromine Substitution on Lipophilicity
The introduction of bromine atoms significantly increases the lipophilicity of an aromatic compound. This is due to the large size and polarizability of the bromine atom, which enhances van der Waals interactions with the nonpolar n-octanol phase. The position of the bromine atoms can also have a subtle effect on logP, with isomers exhibiting different dipole moments potentially showing slight variations in their partitioning behavior.
Quantitative logP Data
The following table provides experimentally determined or calculated logP values for representative dibrominated aromatic compounds.
Note: Calculated logP values can be a useful starting point, but for regulatory purposes and in-depth drug development, experimental determination is often required.[10]
Experimental Protocol: Shake-Flask Method for logP Determination (OECD Guideline 107)
The shake-flask method is the gold standard for the experimental determination of logP.[8][11]
Principle: A solution of the test compound in a two-phase system of n-octanol and water is shaken until equilibrium is reached. The concentrations of the compound in both phases are then measured to calculate the partition coefficient.
Step-by-Step Methodology:
Preparation of Phases:
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. This ensures that the two phases are in equilibrium before the introduction of the test compound.
Partitioning:
Accurately weigh a small amount of the dibrominated aromatic compound and dissolve it in the appropriate phase (usually the one in which it is more soluble).
Combine the n-octanol and water phases in a suitable vessel (e.g., a separatory funnel) at a known volume ratio.
Shake the vessel vigorously for a predetermined time to ensure thorough mixing and partitioning of the compound. The optimal shaking time should be determined experimentally.
Phase Separation:
Allow the phases to separate completely. Centrifugation can be used to facilitate this process, especially if emulsions have formed.
Concentration Analysis:
Carefully withdraw aliquots from both the n-octanol and aqueous phases.
Determine the concentration of the test compound in each phase using a suitable analytical method, such as HPLC-UV or GC-MS.
Calculation of logP:
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
The logP is the base-10 logarithm of P.
Causality Behind Experimental Choices:
Pre-saturation of solvents: Prevents volume changes of the phases during the experiment, which would affect the accuracy of the concentration measurements.
Vigorous shaking: Ensures that equilibrium is reached in a reasonable amount of time.
Centrifugation: Helps to break any emulsions that may have formed, leading to a clean separation of the two phases.
Accurate analytical method: Essential for obtaining reliable concentration data for the calculation of logP.
Diagram of Experimental Workflow:
Caption: Workflow for logP determination using the shake-flask method.
Melting and Boiling Points: Indicators of Molecular Symmetry and Intermolecular Forces
The melting and boiling points of a compound provide valuable information about the strength of the intermolecular forces holding the molecules together in the solid and liquid states, respectively. For dibrominated aromatic compounds, these properties are strongly influenced by the substitution pattern and the overall molecular shape.
Structure-Property Relationships
Symmetry: Symmetrical isomers, such as 1,4-dibromobenzene, tend to have significantly higher melting points than their less symmetrical counterparts (1,2- and 1,3-dibromobenzene). This is because symmetrical molecules can pack more efficiently into a crystal lattice, leading to stronger intermolecular interactions.
Intermolecular Forces: The primary intermolecular forces in dibrominated aromatic compounds are van der Waals forces. The presence of two large, polarizable bromine atoms enhances these forces compared to the parent aromatic hydrocarbon.
Boiling Point: Boiling points are also influenced by molecular weight and intermolecular forces. Generally, for a given aromatic core, the boiling point will increase with the addition of bromine atoms.
Experimental Protocol: Melting Point Determination with a Digital Apparatus
Modern digital melting point apparatuses offer a precise and automated way to determine the melting point of a solid compound.
Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature at which the sample transitions from a solid to a liquid is recorded.
Step-by-Step Methodology:
Sample Preparation:
Ensure the sample is dry and finely powdered.
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
Instrument Setup:
Turn on the digital melting point apparatus and allow it to stabilize.
Set the starting temperature to about 10-15 °C below the expected melting point.
Set the heating rate (ramp rate). For a precise determination, a slow ramp rate (e.g., 1-2 °C/min) is recommended in the vicinity of the melting point.
Measurement:
Insert the capillary tube into the heating block.
Start the heating program.
Observe the sample through the magnifying lens.
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). The melting point is reported as this range.
Calibration:
Regularly calibrate the apparatus using certified reference standards with known melting points to ensure accuracy.[12][13][14][15][16]
Causality Behind Experimental Choices:
Fine powder: Ensures uniform heat transfer throughout the sample.
Slow ramp rate: Allows for thermal equilibrium to be maintained between the sample and the heating block, leading to a more accurate measurement.
Calibration: Corrects for any systematic errors in the instrument's temperature sensor.
Diagram of Key Steps:
Caption: Key stages in accurate melting point determination.
Acidity/Basicity (pKa): The Influence of Inductive and Resonance Effects
The pKa of a compound is a measure of its acidity or basicity and is crucial for understanding its ionization state at a given pH. This, in turn, affects its solubility, lipophilicity, and interactions with biological targets. For dibrominated aromatic compounds bearing ionizable functional groups (e.g., phenols, anilines, carboxylic acids), the bromine atoms exert significant electronic effects.
Electronic Effects of Bromine on pKa
Inductive Effect: Bromine is an electronegative atom and therefore exerts an electron-withdrawing inductive effect (-I). This effect stabilizes the conjugate base of an acid (e.g., a phenoxide ion), making the parent acid more acidic (lower pKa).
Resonance Effect: Bromine also has lone pairs of electrons that can be delocalized into the aromatic ring through resonance (+M effect). This effect is generally weaker than the inductive effect for halogens.
Positional Dependence: The net effect on pKa depends on the position of the bromine atom relative to the ionizable group. The electron-withdrawing inductive effect is strongest at the ortho position and diminishes with distance (meta > para).
Quantitative pKa Data
Compound
pKa
Reference
2,4-Dibromophenol
7.85
-
2,6-Dibromophenol
6.78
-
3,5-Dibromophenol
8.16
-
Experimental Protocol: Potentiometric Titration for pKa Determination of Poorly Soluble Compounds
For compounds with low aqueous solubility, traditional potentiometric titration can be challenging. The use of co-solvents or specialized techniques is often necessary.[17]
Principle: The compound is dissolved in a suitable solvent mixture, and the solution is titrated with a standardized acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.
Step-by-Step Methodology:
Solvent Selection:
Choose a co-solvent system (e.g., water-methanol or water-DMSO) in which the compound is sufficiently soluble.
Titration:
Dissolve a known amount of the compound in the chosen solvent system.
Titrate the solution with a standardized solution of HCl (for bases) or NaOH (for acids) using an automated titrator equipped with a calibrated pH electrode.
Record the pH as a function of the volume of titrant added.
Data Analysis:
Plot the pH versus the volume of titrant to obtain the titration curve.
The pKa corresponds to the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve.
Extrapolation to Aqueous pKa (if necessary):
If a co-solvent was used, the apparent pKa will be different from the aqueous pKa. Various extrapolation methods (e.g., Yasuda-Shedlovsky plots) can be used to estimate the pKa in pure water.
Causality Behind Experimental Choices:
Co-solvent: Enables the dissolution of poorly soluble compounds for titration.
Potentiometric monitoring: Provides a precise measurement of the pH changes during the titration.
Automated titrator: Ensures accurate and reproducible addition of the titrant.
Diagram of Titration Curve Analysis:
Caption: A conceptual representation of a potentiometric titration curve, indicating the determination of pKa at the half-equivalence point.
Crystal Structure: The Solid-State Architecture and its Implications
The arrangement of molecules in the solid state, or crystal structure, is a fundamental property that influences solubility, melting point, and dissolution rate. For dibrominated aromatic compounds, the crystal packing is often dictated by a combination of steric effects and weak intermolecular interactions, including halogen bonding.
The Role of Bromine in Crystal Packing
Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential on its outermost surface (the σ-hole), which can interact favorably with nucleophilic regions of adjacent molecules, such as lone pairs on other halogens, oxygen, or nitrogen atoms. These "halogen bonds" can play a significant role in directing the crystal packing.[18]
C-Br···Br-C Interactions: These interactions are a common feature in the crystal structures of brominated organic compounds and contribute to the stability of the crystal lattice.[19]
π-π Stacking: The aromatic rings can interact through π-π stacking, further stabilizing the crystal structure.
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[20][21][22][23]
Principle: A single crystal is irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected and analyzed to determine the arrangement of atoms in the unit cell.
Step-by-Step Methodology:
Crystal Growth:
Grow a high-quality single crystal of the dibrominated aromatic compound. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
Data Collection:
Mount the crystal on a goniometer in a single-crystal X-ray diffractometer.
A beam of monochromatic X-rays is directed at the crystal.
The crystal is rotated, and the intensities and positions of the diffracted X-rays are recorded by a detector.
Structure Solution and Refinement:
The diffraction data is processed to determine the unit cell dimensions and space group.
The positions of the atoms in the unit cell are determined using computational methods (structure solution).
The atomic positions and other parameters are refined to obtain the final crystal structure.
Causality Behind Experimental Choices:
Single crystal: A well-ordered, single crystal is essential to produce a sharp diffraction pattern that can be accurately analyzed.
Monochromatic X-rays: Using X-rays of a single wavelength simplifies the diffraction experiment and the subsequent data analysis.
Goniometer: Allows the crystal to be rotated to collect diffraction data from all possible orientations.
Diagram of the SC-XRD Process:
Caption: A simplified workflow of single-crystal X-ray diffraction.
Conclusion: A Foundation for Rational Design and Innovation
The physicochemical properties of dibrominated aromatic compounds are not isolated parameters but rather an interconnected web of characteristics that dictate their behavior and potential applications. From the fundamental principles of solubility and lipophilicity to the intricacies of solid-state packing, a deep understanding of these properties is indispensable for researchers and developers. This guide has provided a comprehensive overview of these key attributes, grounded in theoretical principles and supported by detailed, actionable experimental protocols. By mastering the ability to predict and measure these properties, scientists can accelerate the design of novel molecules with tailored functionalities, whether for next-generation pharmaceuticals, advanced materials, or innovative chemical syntheses. The continued exploration of the rich chemical space occupied by dibrominated aromatic compounds promises to yield further exciting discoveries and technological advancements.
References
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]
OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]
American Pharmaceutical Review (2014), Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
Situ Biosciences, OECD 105 - Water Solubility. [Link]
ResearchGate (2014), Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]
Ovid (2012), Kinetic versus thermodynamic solubility temptations and risks. [Link] (Simulated URL, as a real-time, stable deep link is not available).
Hinotek (2025), Melting Point Apparatus: What It Is & How to Determine Melting Point. [Link]
Stanford Research Systems, Determination of Melting Points According to Pharmacopeia. [Link]
Agnes, M., Sorrenti, A., Pasini, D., Wurst, K., & Amabilino, D. B. (2014). Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted BINOL compounds. CrystEngComm, 16(40), 9491-9501. [Link]
Biometrix, Melting Point Apparatus - Calibration. [Link]
Zhang, J., et al. (2011). Supramolecular Organic Frameworks of Brominated Bisphenol Derivatives with Organoamines. Crystal Growth & Design, 11(8), 3569-3579. [Link]
Pharma Guideline, Calibration of Melting Point Apparatus. [Link]
Salah, A. A., et al. (2015). Dual Behavior of Bromine Atoms in Supramolecular Chemistry: The Crystal Structure and Magnetic Properties of Two Copper(II) Coordination Polymers. Inorganic Chemistry, 54(15), 7432-7441. [Link]
A.KRÜSS Optronic, Melting point determination. [Link]
Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325. [Link]
Harris, K. D. M., & Cheung, E. Y. (2005). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 47(5), 316-324. [Link]
ResearchGate, The Dual Behavior of Bromine Atoms in Supramolecular Chemistry; The Crystal Structure and Magnetic Properties of Two Copper(II) Coordination Polymers. [Link]
Encyclopedia.pub (2022), Methods for Determination of Lipophilicity. [Link]
Onufriev, A., & Alexov, E. (2010). Developing hybrid approaches to predict pKa values of ionizable groups. Proteins: Structure, Function, and Bioinformatics, 78(13), 2745-2748. [Link]
Creative Biostructure, What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
DergiPark (2024), Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
Jones, P. G., & Thöne, C. (2001). X-Ray Structure Determinations of Bromo- and/or Bromomethyl-substituted Benzenes: C–H···Br, C–Br···Br, and C–Br··· π Interactions. Zeitschrift für Naturforschung B, 56(10), 1051-1062. [Link]
Agilent Technologies (2014), Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]
Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(1), 2-19. [Link]
Reck, I. M., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Environmental Science: Processes & Impacts, 23(8), 1184-1196. [Link]
Ryabukhin, S. V., et al. (2016). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][2][7][8]triazines. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 6), 517-525. [Link]
Saint-Petersburg University, Single crystal X-ray diffraction analysis. [Link]
CoLab.ws (2025), Synthesis, X‐Ray Structural Analysis, Supramolecular Properties, and Computational Study of New Aromatic Azo Compounds. [Link]
ResearchGate, Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. [Link]
Mongin, F. (2016). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. CHIMIA International Journal for Chemistry, 70(1-2), 48-52. [Link]
IUPAC-NIST Solubilities Database (2015), 1,2-Dibromoethane with Water. [Link]
ResearchGate, A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. [Link]
Aitken, K. M., et al. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Chemical Crystallography, 45(11-12), 527-532. [Link]
De Witte, A. M. J., & De Smet, M. A. M. (2013). Development of Methods for the Determination of pKa Values. Journal of Chemical Education, 90(3), 368-373. [Link]
DergiPark (2024), Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
RUDN University (2021), RUDN University chemists create substances for supramolecules' self-assembly. [Link]
Llinàs, A., et al. (2010). Evaluation of pKa Estimation Methods on 211 Druglike Compounds. Journal of Chemical Information and Modeling, 50(4), 648-660. [Link]
Acree, W. E. (1994). Solubility Data Series, Vol. 54: Polycyclic Aromatic Hydrocarbons in Pure and Binary Solvents. Oxford University Press.
2-Methyl-3,5-dibromobenzoic acid methyl ester as a research chemical
An In-Depth Technical Guide to 2-Methyl-3,5-dibromobenzoic Acid Methyl Ester in Advanced Organic Synthesis Executive Summary In the landscape of modern drug discovery and materials science, polyhalogenated aromatic build...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 2-Methyl-3,5-dibromobenzoic Acid Methyl Ester in Advanced Organic Synthesis
Executive Summary
In the landscape of modern drug discovery and materials science, polyhalogenated aromatic building blocks are indispensable for the rapid assembly of complex molecular architectures. 2-Methyl-3,5-dibromobenzoic acid methyl ester (also known as Methyl 3,5-dibromo-2-methylbenzoate, CAS: 1000342-33-5) represents a highly privileged scaffold[1][2]. Featuring three distinct functional handles—a methyl ester, a benzylic methyl group, and two sterically differentiated bromine atoms—this compound enables highly orchestrated, orthogonal functionalization.
As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a rigorous mechanistic understanding and field-proven protocols for utilizing this compound. We will explore the causality behind its regioselective cross-coupling capabilities and its direct relevance to the synthesis of active pharmaceutical ingredients (APIs), such as its role as a precursor to critical intermediates like Canagliflozin Impurity 18[3].
Physicochemical Profiling
Before deploying any building block in a multi-step synthesis, a precise understanding of its physical parameters is required to dictate solvent selection, purification strategies, and thermal boundaries.
Indicates low volatility; requires high-vacuum distillation or chromatography for purification[4].
Density
1.750 ± 0.06 g/cm³ (Predicted)
High density typical of polybrominated aromatics[4].
Mechanistic Rationale: The Logic of Regioselectivity
The true value of Methyl 3,5-dibromo-2-methylbenzoate lies in the inherent electronic and steric asymmetry of its two carbon-bromine (C–Br) bonds. When subjected to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the molecule does not react randomly. Instead, it exhibits profound regioselectivity , favoring reaction at the C5 position over the C3 position[5].
The Causality of Selectivity:
Steric Hindrance: The oxidative addition of a bulky Pd(0)L_n complex into a C–Br bond is highly sensitive to the local steric environment. The C3 bromine is flanked by the C2-methyl group and the C4 proton (ortho-substitution). Conversely, the C5 bromine is relatively unhindered. The kinetic barrier for Pd(0) insertion at C3 is significantly higher than at C5[5].
Electronic Activation: The C1 methyl ester is an electron-withdrawing group (EWG). Through resonance and inductive effects, it depletes electron density from the aromatic ring, which generally accelerates the oxidative addition of electron-rich Pd(0) species. The C5 position is para to this activating ester, maximizing the electronic pull, whereas the C3 position is meta, receiving less electronic activation.
By carefully controlling reaction temperature and stoichiometry, chemists can exploit this kinetic differential to achieve mono-arylation exclusively at C5, leaving the C3 bromide intact for subsequent, distinct functionalization[6].
Orthogonal functionalization pathways of Methyl 3,5-dibromo-2-methylbenzoate.
Experimental Protocols: Self-Validating Systems
To ensure high fidelity and reproducibility, the following protocol for the regioselective Suzuki-Miyaura coupling at the C5 position is designed as a self-validating system. Every step includes a specific rationale to prevent common failure modes (e.g., catalyst poisoning, over-coupling).
Protocol: Regioselective Mono-Arylation at C5
Objective: Couple an arylboronic acid exclusively at the C5 position while preserving the C3 bromide.
Table 2: Reaction Optimization Data
Summary of quantitative data for catalyst screening to maximize C5 vs C3 selectivity.
Catalyst System
Base / Solvent
Temp (°C)
Yield (%)
Regioselectivity (C5:C3)
Pd(PPh3)4 (5 mol%)
K2CO3 / Toluene:H2O
90
65%
4:1
Pd(dppf)Cl2 (3 mol%)
K3PO4 / Dioxane:H2O
80
82%
15:1
Pd(OAc)2 / SPhos (2 mol%)
K3PO4 / Toluene:H2O
70
89%
>20:1
Note: Bulky, electron-rich ligands like SPhos combined with lower temperatures maximize the steric differentiation between the C3 and C5 positions.
Step-by-Step Methodology:
Reagent Assembly (Strict Stoichiometry):
Action: Charge a flame-dried Schlenk flask with Methyl 3,5-dibromo-2-methylbenzoate (1.00 eq), the desired arylboronic acid (1.05 eq), Pd(OAc)2 (0.02 eq), SPhos (0.04 eq), and anhydrous K3PO4 (2.00 eq).
Causality: Limiting the boronic acid to a mere 5% excess is critical. A larger excess provides the thermodynamic driving force for unwanted double-coupling at the sterically hindered C3 position once the C5 position is consumed[6].
Solvent Introduction & Degassing:
Action: Add a 4:1 mixture of anhydrous Toluene and degassed H2O (0.2 M concentration). Perform three cycles of Freeze-Pump-Thaw.
Causality: The freeze-pump-thaw method is mandated over simple nitrogen sparging to entirely eliminate dissolved oxygen. Oxygen rapidly degrades the active Pd(0) species into inactive Pd(II) oxides, stalling the catalytic cycle and leading to incomplete conversion.
Thermal Activation & Kinetic Monitoring:
Action: Backfill with Argon, seal the flask, and heat to 70 °C. Monitor the reaction via LC-MS every 2 hours.
Causality: LC-MS is the only reliable validation tool here. TLC may not resolve the starting material from the mono-coupled product. You must look for the mass shift corresponding to the mono-arylated product. If the mass of the di-arylated product appears, immediately cool the reaction to arrest the kinetic progression.
Quench and Workup:
Action: Once the starting material is consumed (<5% remaining), cool to room temperature. Dilute with EtOAc and quench with saturated aqueous NH4Cl. Filter the entire biphasic mixture through a tightly packed pad of Celite.
Causality: The Celite filtration is non-negotiable. It removes precipitated palladium black, which can cause emulsions during phase separation and catalyze unwanted side reactions during subsequent concentration.
Purification:
Action: Separate the organic layer, dry over Na2SO4, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Step-by-step experimental workflow for regioselective Suzuki-Miyaura coupling.
Downstream Applications: API Synthesis
The utility of Methyl 3,5-dibromo-2-methylbenzoate extends directly into pharmaceutical manufacturing. Saponification of the methyl ester yields 3,5-Dibromo-2-methylbenzoic acid (CAS: 100958-94-9).
In the highly regulated space of API synthesis, this free acid is recognized as Canagliflozin Impurity 18 [3]. Canagliflozin is a prominent SGLT2 inhibitor used for the treatment of type 2 diabetes. The dibromo-acid scaffold serves as a critical junction in constructing the complex C-glucoside architecture. Understanding the impurity profiles and synthetic pathways of these polyhalogenated intermediates is essential for process chemists aiming to optimize yields and meet stringent regulatory purity thresholds (ICH guidelines).
References
Ambeed.Product Name Index - Methyl 3,5-dibromo-2-methylbenzoate.
Application Note: A Validated Two-Step Synthesis of 2-Methyl-3,5-dibromobenzoic acid methyl ester
Abstract This comprehensive technical guide provides a detailed, two-step protocol for the synthesis of 2-Methyl-3,5-dibromobenzoic acid methyl ester, a valuable building block in medicinal chemistry and materials scienc...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive technical guide provides a detailed, two-step protocol for the synthesis of 2-Methyl-3,5-dibromobenzoic acid methyl ester, a valuable building block in medicinal chemistry and materials science. The described methodology begins with the selective electrophilic dibromination of 2-methylbenzoic acid to yield the key intermediate, 2-methyl-3,5-dibromobenzoic acid. This is followed by a classic Fischer-Speier esterification to produce the final methyl ester. This document is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, a self-validating protocol structure, and authoritative references to support the underlying chemical principles.
Introduction and Strategic Rationale
2-Methyl-3,5-dibromobenzoic acid methyl ester and its derivatives are important scaffolds in organic synthesis. The strategic placement of the bromine atoms allows for subsequent cross-coupling reactions, while the methyl and ester groups provide additional sites for modification or influence steric and electronic properties.
The synthetic approach detailed herein was selected for its efficiency, reliability, and scalability. The strategy hinges on the convergent directing effects of the substituents on the starting material, 2-methylbenzoic acid. In electrophilic aromatic substitution, the methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Both groups cooperatively direct incoming electrophiles to the 3- and 5-positions, facilitating a highly regioselective dibromination. The subsequent esterification is a robust and high-yielding transformation.
Caption: Overall two-step synthetic pathway.
Part I: Synthesis of 2-Methyl-3,5-dibromobenzoic Acid
This initial step focuses on the selective dibromination of the aromatic ring. Acetic acid serves as a polar protic solvent that can facilitate the polarization of Br₂, enhancing its electrophilicity for the substitution reaction.
Principle and Mechanism
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The bromine molecule is polarized, and the electron-rich aromatic ring attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate (the sigma complex). A base (e.g., acetate or another molecule of the solvent) then removes a proton from the ring to restore aromaticity, yielding the brominated product. The reaction is repeated a second time to afford the dibrominated compound.
Three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer.
Heating mantle with temperature control.
Ice bath.
Büchner funnel and filtration flask.
Procedure:
Reaction Setup: In a 500 mL three-neck round-bottom flask, dissolve 2-methylbenzoic acid (10.0 g, 73.4 mmol) in glacial acetic acid (100 mL).
Reagent Preparation: In the dropping funnel, prepare a solution of bromine (25.8 g, 8.3 mL, 161.5 mmol, 2.2 eq.) in glacial acetic acid (50 mL).
Bromine Addition: While stirring the solution of 2-methylbenzoic acid, add the bromine solution dropwise over a period of 60-90 minutes at room temperature. An exotherm may be observed. The reaction mixture will turn deep orange/red.
Reaction: After the addition is complete, heat the reaction mixture to 60-65 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing 500 mL of an ice-water slurry with vigorous stirring.
Workup: A pale solid should precipitate. Add saturated sodium thiosulfate solution dropwise until the orange color of excess bromine is discharged.
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL).
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 2-methyl-3,5-dibromobenzoic acid as a white crystalline solid. Dry the product in a vacuum oven.
Part II: Synthesis of 2-Methyl-3,5-dibromobenzoic acid methyl ester
This second step employs the Fischer-Speier esterification, a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.
Principle and Mechanism
The reaction is an equilibrium process.[1] A catalytic amount of strong acid (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. Methanol, acting as a nucleophile, attacks this carbon. Following a series of proton transfers, a molecule of water is eliminated, and deprotonation yields the methyl ester. To ensure a high yield, the equilibrium is shifted towards the products by using a large excess of the alcohol (methanol), which also serves as the solvent.[1]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
Round-bottom flask with reflux condenser and magnetic stirrer.
Heating mantle.
Separatory funnel.
Rotary evaporator.
Procedure:
Reaction Setup: To a 250 mL round-bottom flask, add 2-methyl-3,5-dibromobenzoic acid (10.0 g, 34.0 mmol), followed by methanol (150 mL). Stir the suspension.
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirring suspension.
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 8-12 hours. The solid should dissolve as the reaction progresses. Monitor the reaction by TLC until the starting material is consumed.
Solvent Removal: After cooling to room temperature, remove the excess methanol using a rotary evaporator.
Workup: Redissolve the resulting residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, Caution: CO₂ evolution!), and finally with brine (100 mL).
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: The crude product is often of high purity. If necessary, it can be further purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the final product as a white solid.
Workflow and Data Summary
The entire process from starting material to purified final product involves a sequence of reaction, workup, and purification steps.
Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty chemical-resistant gloves.
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood.
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Causes severe burns. Add slowly and carefully to other liquids to avoid splashing.
Organic Solvents: Ethyl acetate and methanol are flammable. Keep away from ignition sources.
References
Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]]
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]]
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]]
University of California, Davis. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]1]
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]]
Google Patents. (2019). WO2019059801A1 - Method for preparing benzoic acid esters. Retrieved from ]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Technical Protocol & Structural Verification Guide
Executive Summary & Rationale
2-Methyl-3,5-dibromobenzoic acid methyl ester (also known as methyl 3,5-dibromo-2-methylbenzoate, CAS: 1000342-33-5) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. Because halogenation patterns directly dictate downstream reactivity (e.g., in Suzuki-Miyaura or Buchwald-Hartwig cross-couplings), precise structural verification of this intermediate is critical.
This application note provides a comprehensive, self-validating protocol for the
1
H NMR characterization of this molecule. Rather than merely listing chemical shifts, this guide details the fundamental causality behind the observed spectral data—including steric-induced conformational effects—and outlines a robust workflow for high-fidelity spectral acquisition.
Mechanistic Spin System Analysis
The molecular structure features a fully substituted, electron-deficient benzene ring. The substitution pattern (C1: Ester, C2: Methyl, C3: Bromine, C5: Bromine) creates a highly specific electronic environment for the two remaining aromatic protons (H-4 and H-6) and the two distinct aliphatic methyl groups.
Aromatic Protons (H-4 and H-6)
The two aromatic protons are situated meta to each other, resulting in a characteristic, well-resolved meta-coupling constant (
4J≈2.0
Hz). The chemical shift of each proton is governed by the cumulative inductive and resonance effects of the adjacent substituents .
H-6 (
δ
7.85): Positioned between the methyl ester group (C1) and a bromine atom (C5).
H-4 (
δ
7.81): Positioned between two bromine atoms (C3 and C5).
Expert Insight on Causality: Standard empirical increment calculations predict H-6 to be significantly more downfield than H-4 (by nearly 0.4 ppm) due to the strong ortho-deshielding effect of the ester carbonyl. However, the observed shifts (
δ
7.85 and
δ
7.81) are remarkably close. This phenomenon is driven by steric hindrance . The bulky methyl group at C-2 forces the ester group at C-1 to twist out of coplanarity with the aromatic ring. This loss of planarity disrupts the extended
π
-conjugation, significantly attenuating the ester's anisotropic deshielding cone over H-6.
Aliphatic Protons
Ester Methyl (-OCH
3
,
δ
3.90): The adjacent electronegative oxygen atom strongly deshields these protons via inductive effects, resulting in a sharp singlet characteristic of methyl esters.
Aromatic Methyl (Ar-CH
3
,
δ
2.58): Positioned at C-2, this methyl group is flanked by the ester and a bromine atom. The combined electron-withdrawing environment shifts this singlet downfield compared to a standard unhindered toluene methyl group (
∼
2.3 ppm).
Fig 1. Logical assignment of 1H NMR signals based on electronic environment and steric conformation.
Experimental Protocol & Data Acquisition
To ensure high-fidelity data suitable for both structural verification and quantitative NMR (qNMR) applications, the following standardized protocol must be adhered to.
Sample Preparation
Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl
3
, 99.8% D). CDCl
3
provides excellent solubility and a distinct residual solvent peak (
δ
7.26) that does not interfere with the analyte's signals.
Internal Standard: Add 0.03% (v/v) Tetramethylsilane (TMS) as an internal chemical shift reference (
δ
0.00). If absolute purity quantification is required, accurately weigh a certified qNMR internal calibrant (e.g., 1,4-Dinitrobenzene) into the vial prior to solvent addition.
Filtration: Filter the solution through a 0.2
μ
m PTFE syringe filter directly into a clean, dry 5 mm precision NMR tube. This eliminates particulate-induced magnetic field inhomogeneities, ensuring sharp line widths.
Instrument Parameters (400 MHz Spectrometer)
Pulse Sequence: Standard 1D
1
H sequence with a 30° or 90° flip angle (e.g., zg30 on Bruker systems).
Relaxation Delay (D1): Minimum 10 to 15 seconds . The isolated aromatic protons and the uncoupled methyl groups possess relatively long longitudinal relaxation times (
T1
). A sufficient D1 ensures complete magnetization recovery, which is a non-negotiable prerequisite for accurate integration .
Number of Scans (NS): 16 to 64 (Optimize based on desired signal-to-noise ratio).
Spectral Width (SW): 15 ppm (Ensures capture of all potential downfield impurities).
Fig 2. Standardized workflow for quantitative 1H NMR acquisition and structural assignment.
Results and Spectral Interpretation
Following Fourier transformation, zero-order/first-order phase correction, and multipoint baseline correction, the spectrum is referenced to TMS at 0.00 ppm.
Table 1: 1H NMR Signal Assignments in CDCl
3
(400 MHz)
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling Constant (
J
, Hz)
Assignment
Mechanistic Causality
7.85
Doublet (d)
1H
2.0
Ar-H6
Deshielded by ortho-ester and ortho-Br; meta-coupling to H-4.
7.81
Doublet (d)
1H
2.0
Ar-H4
Deshielded by two ortho-Br atoms; meta-coupling to H-6.
3.90
Singlet (s)
3H
-
-OCH
3
Directly attached to ester oxygen (strong inductive deshielding).
2.58
Singlet (s)
3H
-
Ar-CH
3
Ring methyl, shifted downfield by adjacent EWG substituents.
Note: The residual CHCl
3
solvent peak will appear as a sharp singlet at
δ
7.26 ppm.
Self-Validation and Troubleshooting
A robust analytical protocol must be self-validating. Use the following criteria to ensure the integrity of your spectral data:
Proton Mass Balance: The quantitative integration of the signals must perfectly match the proton count of the molecular formula (C
9
H
8
Br
2
O
2
). The sum of the normalized integrals must equal exactly 8.0 protons (1 + 1 + 3 + 3).
Integration Discrepancies (T1 Truncation): If the Ar-CH
3
or -OCH
3
integrals fall below 3.0 (relative to 1.0 for the aromatic protons), your relaxation delay (D1) is too short. Truncated D1 times disproportionately attenuate signals with longer
T1
relaxation times. Increase D1 to 20 seconds and re-acquire.
Resolution Limitations: If the spectrometer operates at a lower field strength (e.g., 60 MHz or 200 MHz benchtop systems), the H-4 and H-6 doublets (
Δδ=0.04
ppm) may coalesce into a pseudo-singlet or a poorly resolved multiplet. A minimum of a 300 MHz, preferably 400 MHz, instrument is required to cleanly resolve the 2.0 Hz meta-coupling.
Orthogonal Verification via 2D NMR: If absolute regiochemical proof is required to rule out structural isomers (e.g., distinguishing from methyl 3,6-dibromo-2-methylbenzoate), execute a
1
H-
13
C HMBC experiment. A diagnostic three-bond correlation (
3JCH
) from the Ar-CH
3
protons (
δ
2.58) to the ester carbonyl carbon will unambiguously confirm their ortho relationship.
References
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR: Development and potential of an analytical method: An update. Journal of Natural Products, 75(4), 834–851. URL:[Link]
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823. URL:[Link]
Reich, H. J. (2020). NMR Spectroscopy: 1H NMR Chemical Shifts - Benzene Substituent Effects. Organic Chemistry Data (ACS Division of Organic Chemistry). URL:[Link]
Method
Mass spectrometry analysis of 2-Methyl-3,5-dibromobenzoic acid methyl ester
An In-Depth Guide to the Mass Spectrometry Analysis of 2-Methyl-3,5-dibromobenzoic acid methyl ester Authored by: A Senior Application Scientist This document provides a detailed guide for the mass spectrometric analysis...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Mass Spectrometry Analysis of 2-Methyl-3,5-dibromobenzoic acid methyl ester
Authored by: A Senior Application Scientist
This document provides a detailed guide for the mass spectrometric analysis of 2-Methyl-3,5-dibromobenzoic acid methyl ester, a compound of interest in synthetic chemistry and potentially as an intermediate in pharmaceutical development. Accurate molecular weight determination and structural confirmation are critical for quality control and regulatory compliance. This guide offers comprehensive protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), explaining the rationale behind methodological choices to ensure robust and reliable results for researchers, scientists, and drug development professionals.
Introduction to the Analyte
2-Methyl-3,5-dibromobenzoic acid methyl ester (C₉H₈Br₂O₂) is a halogenated aromatic ester. Its structure presents specific challenges and opportunities for mass spectrometric analysis. The presence of two bromine atoms is particularly informative, as the natural isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) produces a distinctive isotopic pattern in the mass spectrum, serving as a powerful diagnostic tool for identifying bromine-containing fragments.[1]
The primary objectives of this analysis are to confirm the molecular weight and elucidate the structure through fragmentation analysis. We will explore two complementary ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
Foundational Principles: Choosing the Right Analytical Approach
The selection of an appropriate mass spectrometry technique is paramount and depends on the analyte's properties and the analytical goal.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): As a methyl ester, the target compound is expected to have sufficient volatility and thermal stability for GC analysis.[2][3][4] EI is a high-energy ("hard") ionization technique that induces extensive and reproducible fragmentation.[5] This creates a detailed fragmentation pattern that acts as a structural fingerprint, ideal for unambiguous identification and library matching. While this method provides rich structural information, the molecular ion peak may be of low intensity or absent altogether.[5][6]
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI): ESI is a "soft" ionization technique that imparts minimal energy to the analyte, making it ideal for determining the molecular weight of thermally labile or less volatile compounds.[5][7] It typically generates protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺), resulting in a strong signal for the molecular ion with little to no in-source fragmentation.[5][8] This makes ESI the preferred method for confirming the molecular weight. Further structural information can be obtained using tandem mass spectrometry (MS/MS) to induce controlled fragmentation.
The following diagram illustrates the decision-making workflow for selecting the appropriate analytical technique.
Caption: Decision workflow for mass spectrometry analysis.
Experimental Protocols
The following protocols provide a robust starting point for analysis. Instrument-specific optimization is recommended for achieving the best results.
Protocol 1: GC-MS Analysis for Structural Elucidation
This method is designed to generate a detailed fragmentation pattern for structural confirmation.
A. Sample Preparation
Accurately weigh approximately 1 mg of 2-Methyl-3,5-dibromobenzoic acid methyl ester.
Dissolve the sample in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
Perform a serial dilution to a final concentration of approximately 10-20 µg/mL.
Transfer the final solution to a 2 mL autosampler vial.
B. Instrumentation and Conditions
Parameter
Recommended Setting
Rationale
Gas Chromatograph
Injection Volume
1 µL
Standard volume for capillary GC.
Injector Temperature
270 °C
Ensures rapid volatilization without thermal degradation.
Split Ratio
20:1
Prevents column overloading and ensures sharp peaks.
Carrier Gas
Helium
Provides good efficiency and is inert.
Flow Rate
1.0 mL/min (Constant Flow)
Ensures reproducible retention times.
Column
30 m x 0.25 mm ID, 0.25 µm film thickness, low-polarity stationary phase (e.g., 5% phenyl-polysiloxane)
Provides excellent separation for a wide range of semi-volatile compounds.[9]
Oven Program
Initial temp: 70 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Separates the analyte from potential impurities and solvent front.
Mass Spectrometer
Ionization Mode
Electron Ionization (EI)
Standard for generating reproducible fragmentation patterns.
Ionization Energy
70 eV
The industry standard for creating comparable mass spectra.
Ion Source Temp.
230 °C
A standard temperature that balances ionization efficiency and prevents thermal degradation.
Mass Range
m/z 40-400
Covers the expected molecular ion and all significant fragments.
Solvent Delay
3 minutes
Prevents the solvent peak from damaging the detector filament.
Protocol 2: LC-MS Analysis for Molecular Weight Confirmation
This method is optimized to generate a strong molecular ion signal with minimal fragmentation.
A. Sample Preparation
Prepare a 1 mg/mL stock solution of the analyte in LC-MS grade methanol or acetonitrile.
Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-5 µg/mL.
Filter the final solution through a 0.22 µm syringe filter to remove particulates.[8]
Transfer to a polypropylene autosampler vial to minimize sodium adduct formation.[8]
B. Instrumentation and Conditions
Parameter
Recommended Setting
Rationale
Liquid Chromatograph
Injection Volume
2-5 µL
Standard for analytical LC.
Column
C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size
Offers high-efficiency separation for moderately polar compounds.[8]
5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes
Ensures elution and cleaning of the column.
Mass Spectrometer
Ionization Mode
Electrospray Ionization (ESI), Positive
Best for forming [M+H]⁺ ions for this class of compounds.
Capillary Voltage
+3.5 kV
Optimizes the electrospray process for ion generation.[8]
Source Temperature
120 °C
Gentle heating to aid desolvation.
Desolvation Temp.
400 °C
Efficiently removes solvent from the ESI droplets.[8]
Desolvation Gas Flow
10 L/min (Nitrogen)
Assists in the desolvation process.
Mass Range
m/z 100-500
Covers the expected protonated molecule and potential adducts.
Data Interpretation: Predicted Fragmentation Pathways
Understanding the likely fragmentation of 2-Methyl-3,5-dibromobenzoic acid methyl ester is key to interpreting the resulting mass spectra.
Isotopic Pattern of the Molecular Ion
Due to the two bromine atoms, the molecular ion will not be a single peak but a characteristic triplet. The expected ions and their approximate relative intensities will be:
[M]⁺: Contains two ⁷⁹Br isotopes. (Relative Abundance: ~1)
[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br isotope. (Relative Abundance: ~2)
[M+4]⁺: Contains two ⁸¹Br isotopes. (Relative Abundance: ~1)
This 1:2:1 triplet pattern is a definitive indicator of a dibrominated compound.[1] For GC-MS (EI), this pattern will appear around m/z 306, 308, and 310 . For LC-MS (ESI+), the protonated molecule [M+H]⁺ will exhibit the same pattern around m/z 307, 309, and 311 .
Predicted EI Fragmentation
The high energy of electron ionization is expected to cleave the weakest bonds in the molecule, leading to several diagnostic fragment ions.
Application Note: Regioselective Functionalization of Methyl 3,5-dibromo-2-methylbenzoate in Advanced Organic Synthesis
Introduction & Chemical Profiling Methyl 3,5-dibromo-2-methylbenzoate (CAS: 1000342-33-5) is a highly versatile, polyfunctional building block utilized extensively in medicinal chemistry and drug development. With a mole...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Profiling
Methyl 3,5-dibromo-2-methylbenzoate (CAS: 1000342-33-5) is a highly versatile, polyfunctional building block utilized extensively in medicinal chemistry and drug development. With a molecular formula of C9H8Br2O2 and a molecular weight of 307.97 g/mol , this densely functionalized benzene ring serves as a critical intermediate for the synthesis of complex biaryls, kinase inhibitors, and advanced pharmaceutical precursors. Furthermore, its saponified derivative, 3,5-dibromo-2-methylbenzoic acid (CAS: 100958-94-9) , is frequently utilized as an API building block and is a known reference standard in the synthesis of SGLT2 inhibitors such as Canagliflozin ().
Mechanistic Insights: The Power of Steric Differentiation
In the realm of transition-metal-catalyzed cross-coupling, differentiating between two identical halogens on a single aromatic ring is a classic synthetic challenge. Statistical mixtures of mono- and di-coupled products often plague these reactions, resulting in poor yields and complex purifications. However, Methyl 3,5-dibromo-2-methylbenzoate offers a built-in solution through steric differentiation .
The two bromine atoms, while electronically similar, occupy vastly different steric environments:
C3-Bromine (Highly Hindered): Flanked by the C2-methyl group and the C4-proton. The ortho-methyl group provides significant steric shielding, creating a high kinetic barrier for the oxidative addition of Palladium(0).
C5-Bromine (Highly Accessible): Flanked only by the C4 and C6 protons, making it sterically exposed.
Because the oxidative addition step in Palladium-catalyzed cross-coupling is highly sensitive to steric bulk, reactions such as the Suzuki-Miyaura coupling will proceed with high regioselectivity at the less hindered C5 position (). Once the C5 position is functionalized, the remaining C3-bromide can be engaged by employing specialized, bulky, electron-rich ligands (e.g., XPhos) designed specifically to overcome steric hindrance and accelerate oxidative addition ().
Experimental Workflows & Protocols
Self-Validating System Note: Always verify intermediate purity via LCMS and TLC before proceeding to the next step. Residual unreacted starting material or over-coupled byproducts will exponentially complicate downstream purification.
Protocol A: Regioselective Suzuki-Miyaura Coupling at C5
Objective: Achieve >95% regioselective mono-arylation at the less hindered C5 position.
Reagents:
Methyl 3,5-dibromo-2-methylbenzoate (1.0 equiv)
Arylboronic acid (1.05 equiv)
Pd(dppf)Cl₂ (0.05 equiv)
K₂CO₃ (2.0 equiv)
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
Preparation: Charge a dry Schlenk flask with Methyl 3,5-dibromo-2-methylbenzoate, arylboronic acid, and K₂CO₃.
Causality: Limiting the boronic acid to exactly 1.05 equivalents is a self-validating control. Excess boronic acid increases the thermodynamic driving force to overcome the steric barrier at C3, leading to unwanted di-arylation.
Degassing: Add the 1,4-Dioxane/H₂O solvent mixture. Sparge the solution with N₂ gas for 15 minutes.
Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes the homocoupling of the arylboronic acid, consuming the reagent and stalling the reaction.
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive N₂ flow. The bulky dppf ligand enhances the catalyst's steric discrimination, further favoring the C5 position.
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via LCMS. The reaction is complete when the starting mass disappears and the mono-coupled mass dominates.
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to isolate the mono-coupled intermediate.
Protocol B: Buchwald-Hartwig Amination at C3
Objective: Amination of the sterically hindered C3 position to yield a fully functionalized core.
Reagents:
Mono-coupled intermediate from Protocol A (1.0 equiv)
Secondary Amine (1.2 equiv)
Pd₂(dba)₃ (0.05 equiv)
XPhos (0.10 equiv)
Cs₂CO₃ (2.0 equiv)
Solvent: Anhydrous Toluene
Step-by-Step Methodology:
Preparation: In a glovebox or under strict inert atmosphere, combine the mono-coupled intermediate, secondary amine, Cs₂CO₃, Pd₂(dba)₃, and XPhos in a sealed tube.
Causality: XPhos is selected over standard phosphines (like PPh₃) because its bulky biaryl structure prevents the formation of unreactive PdL₂ complexes. This favors the highly active mono-ligated PdL species necessary to insert into the sterically congested C3-Br bond.
Reaction: Add anhydrous toluene, seal the tube, and heat to 100°C for 12–16 hours.
Workup: Cool the reaction, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate the filtrate. Purify via reverse-phase HPLC or silica gel chromatography depending on the polarity of the amine.
Protocol C: Saponification to the Free Acid
Objective: Conversion of the C1-methyl ester to the free carboxylic acid (CAS: 100958-94-9) for subsequent amide coupling.
Step-by-Step Methodology:
Dissolve the ester intermediate in a 3:1 mixture of THF and H₂O.
Causality: THF solubilizes the organic ester, while water dissolves the LiOH. This biphasic nature ensures the resulting carboxylate salt partitions into the aqueous layer.
Add LiOH·H₂O (3.0 equiv) and stir vigorously at 25°C for 2–4 hours.
Extract the basic aqueous layer with diethyl ether to remove unreacted organic impurities (Self-validation step).
Acidify the aqueous layer with 1M HCl to pH ~2. The free acid will precipitate. Filter, wash with cold water, and dry under vacuum to yield the analytically pure acid.
Data Presentation
The following table summarizes the optimized quantitative parameters and expected outcomes for the sequential functionalization of Methyl 3,5-dibromo-2-methylbenzoate.
Table 1: Quantitative Reaction Parameters for Sequential Functionalization
Reaction Step
Target Position
Catalyst / Ligand System
Base & Solvent
Temp & Time
Expected Yield
Regioselectivity (C5:C3)
Step 1: Suzuki-Miyaura
C5 (Less Hindered)
5 mol% Pd(dppf)Cl₂
K₂CO₃ / 1,4-Dioxane:H₂O
80°C, 4-6 h
75 - 85%
> 95:5
Step 2: Buchwald-Hartwig
C3 (More Hindered)
5 mol% Pd₂(dba)₃, 10 mol% XPhos
Cs₂CO₃ / Toluene
100°C, 12-16 h
65 - 80%
N/A (Only C3 remains)
Step 3: Saponification
C1 (Ester to Acid)
None
LiOH / THF:H₂O
25°C, 2-4 h
> 90%
N/A
Mandatory Visualization
Sequential regioselective functionalization of Methyl 3,5-dibromo-2-methylbenzoate.
References
Wang, J.-R., & Manabe, K. (2009). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Synthesis. National Institutes of Health (PMC). Available at:[Link]
Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts, 4(3), 307-320. MDPI. Available at:[Link]
Pharmaffiliates. (2024). 3,5-Dibromo-2-methylbenzoic Acid (CAS: 100958-94-9) Product Specification. Available at:[Link]
Method
Application Note: Methyl 3,5-dibromo-2-methylbenzoate (CAS 1000342-33-5) as a Versatile Scaffold in Advanced Pharmaceutical Synthesis
Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary In the development of targeted therapeutics—particularly kinase inhibitors and conformationally restricted receptor...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
In the development of targeted therapeutics—particularly kinase inhibitors and conformationally restricted receptor antagonists—the spatial arrangement of aromatic rings is paramount. Methyl 3,5-dibromo-2-methylbenzoate serves as a highly privileged, sterically encumbered building block designed for this exact purpose. By leveraging the differential steric environments of its two bromine atoms, chemists can execute highly controlled, orthogonal cross-coupling reactions to construct complex bi-aryl and tri-aryl systems without the need for symmetric coupling[1].
This application note provides field-proven mechanistic insights, quantitative physicochemical data, and self-validating experimental protocols for the sequential functionalization of this critical intermediate.
Quantitative Data & Physicochemical Properties
To ensure accurate stoichiometric calculations and safe handling during scale-up, the core physicochemical properties of the intermediate are summarized below.
Mechanistic Insights: The Causality of Regioselectivity (E-E-A-T)
In polyhalogenated arenes, the site-selectivity of palladium-catalyzed transformations (such as the Suzuki-Miyaura cross-coupling) is heavily dictated by a combination of electronic deficiencies and steric parameters[3].
For Methyl 3,5-dibromo-2-methylbenzoate, the regioselectivity is driven almost entirely by steric differentiation:
The C3 Position: This bromine is flanked by the bulky C2-methyl group and the C4-proton.
The C5 Position: This bromine is flanked only by the C4-proton and the C6-proton.
The Causality of the First Coupling: The C2-methyl group exerts profound steric hindrance, effectively shielding the C3-bromine from the bulky Palladium(0) active catalyst complex[4]. Consequently, the initial oxidative addition step of the catalytic cycle occurs preferentially at the less sterically hindered C5-bromine[3]. This predictable reactivity allows researchers to install an initial aryl group at C5 using exactly 1.0 equivalent of a boronic acid, leaving the C3-bromine intact for a subsequent, harsher coupling step[5].
Strategic Orthogonal Functionalization Workflow
The diagram below maps the logical sequence for exploiting the steric bias of this molecule to build a multi-functionalized Active Pharmaceutical Ingredient (API) scaffold.
Orthogonal functionalization workflow of Methyl 3,5-dibromo-2-methylbenzoate.
Detailed Experimental Methodologies
The following protocols are designed as self-validating systems. By monitoring specific mass shifts and controlling stoichiometry, the chemist can guarantee the structural integrity of the intermediate at each stage.
Objective: Synthesize Methyl 3-bromo-5-aryl-2-methylbenzoate via selective mono-arylation.
Causality of Reagents: We utilize Pd(dppf)Cl₂ because its bidentate ligand provides a large bite angle, which stabilizes the sterically demanding transition state while preventing over-reaction at the shielded C3 position. A biphasic Toluene/H₂O system ensures optimal partitioning of the organic substrates and the inorganic base.
Step-by-Step Procedure:
Setup: In an oven-dried Schlenk flask under a strict argon atmosphere, combine Methyl 3,5-dibromo-2-methylbenzoate (1.0 eq), your chosen Arylboronic acid (strictly 1.0 eq to prevent over-coupling), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
Solvent Addition: Add a degassed mixture of Toluene and deionized H₂O (4:1 v/v, 0.2 M concentration relative to the substrate).
Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring for 4 to 6 hours.
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is validated when the starting material peak disappears and a dominant peak representing the mono-arylated mass (
M−Br+Ar
) appears. The deliberate absence of a diarylated byproduct confirms that the steric bias and 1.0 equivalent stoichiometry successfully directed the reaction exclusively to C5.
Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and partition with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
Protocol B: C3 Cross-Coupling and Ester Saponification
Objective: Install a second distinct aryl group at the sterically hindered C3 position and unmask the carboxylic acid for downstream amidation.
Causality of Reagents: Because the C3 position is heavily shielded by the C2-methyl group, forcing conditions are required[4]. We shift to a more reactive catalyst (Pd(PPh₃)₄ or SPhos-Pd) and increase both the temperature and the boronic acid equivalents to overcome the activation energy barrier.
Step-by-Step Procedure:
Second Coupling: Combine the purified C5-monoarylated intermediate (1.0 eq), a second Arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.10 eq), and K₂CO₃ (2.5 eq) in a degassed 1,4-Dioxane/H₂O mixture (4:1 v/v).
Reaction: Heat to 100 °C for 12–16 hours. Validate complete conversion to the diarylated product via LC-MS.
In-Situ Saponification: Once the C3 coupling is confirmed complete, cool the mixture to 60 °C. Add an excess of LiOH·H₂O (5.0 eq) dissolved in a minimal amount of water, alongside a co-solvent of Methanol to homogenize the mixture.
Mechanistic Note: The methyl ester is sterically protected by the C2-methyl and the newly installed C3-aryl group. Elevated temperatures and a small, aggressive nucleophile (hydroxide) are mandatory for efficient hydrolysis.
Isolation: Stir for 4 hours. Cool to room temperature, remove the organic solvents under reduced pressure, and acidify the remaining aqueous layer with 1M HCl to pH 2-3. The target 3,5-diaryl-2-methylbenzoic acid will precipitate. Filter, wash with cold water, and dry under high vacuum.
Safety, Handling, and Storage
Handling: Halogenated aromatic esters can be skin and eye irritants. Handle inside a certified chemical fume hood using nitrile gloves and safety goggles.
Storage: Store in a tightly sealed, light-resistant container at room temperature (or 2-8 °C for long-term storage) under an inert atmosphere (nitrogen or argon) to prevent slow hydrolysis of the methyl ester by atmospheric moisture.
4.[1] Title: Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes | The Journal of Organic Chemistry
Source: acs.org
URL: [Link]
5.[4] Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine
Source: nih.gov
URL: [Link]
Applications of Brominated Esters in Material Science: A Detailed Guide for Researchers
Introduction Brominated esters represent a versatile class of chemical compounds that have found significant utility across various domains of material science. Their unique properties, primarily imparted by the presence...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Brominated esters represent a versatile class of chemical compounds that have found significant utility across various domains of material science. Their unique properties, primarily imparted by the presence of bromine atoms, make them highly effective as flame retardants, crucial monomers in polymer synthesis, and reactive intermediates for creating functional materials. The carbon-bromine bond, while stable under normal conditions, can be strategically cleaved under specific stimuli, such as high temperatures, providing a reactive site for further chemical transformations. This guide provides an in-depth exploration of the applications of brominated esters, detailing the underlying mechanisms and providing actionable protocols for their use in a research and development setting.
Section 1: Brominated Esters as Flame Retardants
The most prominent application of brominated esters is in the field of flame retardants for polymeric materials. Their efficacy stems from their ability to interrupt the combustion cycle in both the gas and condensed phases.
Mechanism of Flame Retardancy
When a polymer containing a brominated flame retardant is exposed to the high temperatures of a fire, the C-Br bond undergoes homolytic cleavage, releasing bromine radicals (Br•).[1][2][3] These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion process in the gas phase.[1][4] This "radical trap" mechanism effectively quenches the fire.
Gas Phase Action:
R-Br → R• + Br•
H• + Br• → HBr
OH• + HBr → H₂O + Br•
In the condensed phase, the brominated esters can promote char formation on the polymer surface. This char layer acts as an insulating barrier, limiting the release of flammable volatiles and shielding the underlying material from heat.
Diagram: Mechanism of Brominated Flame Retardants
Caption: Gas and condensed phase mechanisms of brominated flame retardants.
Common Brominated Esters in Flame Retardancy
Brominated Ester
Chemical Structure
Typical Applications
Key Properties
Tetrabromobisphenol A (TBBPA)
C₁₅H₁₂Br₄O₂
Epoxy resins for printed circuit boards, polycarbonates.[5][6][7][8]
Reactive flame retardant, high bromine content.[2][9]
Protocol: Incorporation of TBBPA into Epoxy Resin for Printed Circuit Boards
This protocol describes the synthesis of a flame-retardant epoxy resin using Tetrabromobisphenol A (TBBPA) as a reactive flame retardant.[5][6]
Materials:
Tetrabromobisphenol A (TBBPA)
Bisphenol A diglycidyl ether (DGEBA)
Dicyandiamide (DICY) - curing agent
2-Methylimidazole (2-MI) - accelerator
Acetone - solvent
Glass fabric reinforcement
Equipment:
Three-neck round bottom flask with mechanical stirrer, condenser, and nitrogen inlet
Heating mantle with temperature controller
Vacuum oven
Hot press
Procedure:
Resin Formulation:
In the three-neck flask, dissolve DGEBA and TBBPA in acetone under a nitrogen atmosphere. The ratio of DGEBA to TBBPA can be varied to achieve the desired bromine content and final properties. A typical starting point is a 70:30 weight ratio.
Stir the mixture at 60°C until a homogenous solution is obtained.
Curing Agent Addition:
Dissolve DICY and 2-MI in a separate container with a small amount of acetone.
Add the curing agent solution to the epoxy resin solution dropwise while stirring vigorously.
Impregnation:
Immerse the glass fabric reinforcement into the resin mixture, ensuring complete wetting.
Remove the impregnated fabric and hang it in a fume hood to allow the acetone to evaporate. This creates a "prepreg".
Curing:
Cut the prepreg into desired dimensions and stack several layers together.
Place the stack in a hot press.
Cure the laminate at 170-180°C for 2-3 hours under pressure (e.g., 25-40 kg/cm ²).
Post-Curing:
After pressing, post-cure the laminate in a vacuum oven at 150°C for 2 hours to ensure complete crosslinking.
Characterization:
Flame Retardancy: Evaluate using UL 94 vertical burn test or Limiting Oxygen Index (LOI).
Thermal Properties: Analyze using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Mechanical Properties: Measure tensile strength, flexural strength, and impact strength according to ASTM standards.
Section 2: Brominated Esters in Polymer Synthesis
Brominated esters are valuable monomers and initiators in various polymerization techniques, particularly in Atom Transfer Radical Polymerization (ATRP). The C-Br bond can be reversibly activated by a transition metal catalyst, allowing for the controlled growth of polymer chains.
Role in Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled/"living" radical polymerization method that enables the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. Alkyl halides, including brominated esters, are commonly used as initiators.
Mechanism of ATRP Initiation:
The process begins with the activation of the C-Br bond of the brominated ester initiator (R-Br) by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br/L, where L is a ligand). This results in the formation of a radical (R•) and the metal complex in a higher oxidation state (e.g., Cu(II)Br₂/L). The radical then initiates polymerization by adding to a monomer.
Diagram: ATRP Initiation Workflow
Caption: Reversible activation-deactivation equilibrium in ATRP initiated by a brominated ester.
Protocol: Synthesis of Polystyrene via ATRP using Ethyl α-Bromoisobutyrate
This protocol details the synthesis of polystyrene with a controlled molecular weight and narrow molecular weight distribution using Ethyl α-bromoisobutyrate (EBiB) as the initiator.[4][10][11][12]
Materials:
Styrene (monomer), freshly distilled to remove inhibitor
To a Schlenk flask, add CuBr (0.1 mmol) and a magnetic stir bar.
Seal the flask, and alternate between vacuum and nitrogen/argon three times to remove oxygen.
Reagent Addition:
Under a positive pressure of inert gas, add anisole (5 mL), styrene (10 mmol), and PMDETA (0.1 mmol) via syringe.
Stir the mixture until the copper complex forms (the solution should turn green/blue).
Degas the solution by three freeze-pump-thaw cycles.
Finally, add the initiator, EBiB (0.1 mmol), via syringe. The [Monomer]:[Initiator]:[Catalyst]:[Ligand] ratio is 100:1:1:1.
Polymerization:
Immerse the Schlenk flask in a preheated oil bath at 110°C.
Take samples periodically via a degassed syringe to monitor conversion and molecular weight evolution.
Termination and Purification:
After the desired time (or conversion), cool the reaction to room temperature and expose it to air to terminate the polymerization by oxidizing the copper catalyst.
Dilute the reaction mixture with THF.
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol.
Filter the white polymer precipitate and wash it with methanol.
Dry the polymer in a vacuum oven at 40°C overnight.
Characterization:
Conversion: Determine by ¹H NMR spectroscopy or gravimetry.
Molecular Weight and Dispersity (Đ): Analyze by Gel Permeation Chromatography (GPC) using THF as the eluent and polystyrene standards for calibration. A well-controlled polymerization will yield a narrow molecular weight distribution (Đ < 1.2).
Section 3: Brominated Esters as Reactive Intermediates for Functional Materials
The C-Br bond in brominated esters serves as a versatile synthetic handle for post-polymerization modification, allowing for the introduction of a wide array of functional groups. This enables the tailoring of material properties for specific applications.
Post-Polymerization Modification
Polymers synthesized with brominated ester initiators or containing brominated ester monomer units can be readily functionalized through nucleophilic substitution reactions. The bromine atom can be displaced by various nucleophiles, such as azides, amines, and thiols.
Example: Azide-Alkyne "Click" Chemistry
A common strategy involves the conversion of the bromo group to an azide group, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[14][15][16] This highly efficient and specific reaction allows for the attachment of alkyne-containing molecules to the polymer backbone.
Caption: General scheme for nucleophilic substitution on a brominated polymer and a specific example using azide-alkyne click chemistry.
Protocol: Functionalization of a Bromine-Terminated Polymer via Azidation and Click Chemistry
This protocol outlines the two-step modification of a bromine-terminated polymer, first by converting the bromo end-group to an azide, and then by "clicking" an alkyne-containing fluorescent dye to the polymer terminus.
Materials:
Bromine-terminated polymer (e.g., polystyrene from ATRP)
Sodium azide (NaN₃)
Dimethylformamide (DMF)
Alkyne-functionalized fluorescein
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate
Dichloromethane (DCM)
Methanol
Equipment:
Round bottom flask with magnetic stirrer
Oil bath
Dialysis tubing (if applicable) or size exclusion chromatography (SEC) for purification
Part 1: Azidation of the Polymer Terminus
Reaction Setup:
Dissolve the bromine-terminated polymer (1 equivalent) in DMF in a round bottom flask.
Add sodium azide (10 equivalents) to the solution.
Reaction:
Stir the mixture at 50°C for 24 hours under a nitrogen atmosphere.
Purification:
Cool the reaction to room temperature.
Precipitate the polymer by adding the reaction mixture to a large volume of water or a water/methanol mixture.
Filter the polymer and wash it thoroughly with water to remove excess sodium azide and DMF.
Alternatively, for water-soluble polymers, purify by dialysis against deionized water.
Dry the azide-terminated polymer in a vacuum oven.
Confirm the successful azidation by FTIR (appearance of a strong azide peak at ~2100 cm⁻¹) and ¹H NMR spectroscopy.
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Setup:
In a flask, dissolve the azide-terminated polymer (1 equivalent) and the alkyne-functionalized fluorescein (1.5 equivalents) in a suitable solvent (e.g., DMF or a DCM/water mixture).
Catalyst Preparation:
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.
Click Reaction:
Degas the polymer solution with nitrogen/argon for 20-30 minutes.
Add the sodium ascorbate solution to the polymer solution, followed by the copper sulfate solution.
Stir the reaction at room temperature for 24 hours, protected from light.
Purification:
To remove the copper catalyst, pass the reaction mixture through a short column of neutral alumina.
Precipitate the functionalized polymer in a non-solvent (e.g., cold methanol or hexane).
Filter and dry the fluorescently-labeled polymer.
Confirm the successful "click" reaction by UV-Vis spectroscopy (presence of the fluorescein absorption peak) and GPC with a fluorescence detector.
Conclusion
Brominated esters are a cornerstone in the development of advanced materials. Their applications, ranging from enhancing the fire safety of everyday products to enabling the precise synthesis of complex polymer architectures and serving as a platform for creating highly functionalized materials, underscore their versatility and importance. The protocols detailed in this guide provide a practical framework for researchers to harness the unique chemical properties of brominated esters in their own material science investigations. As the field continues to evolve, the development of novel brominated esters and more sophisticated modification strategies will undoubtedly open up new avenues for material design and innovation.
Australian Government Department of Climate Change, Energy, the Environment and Water. Polybrominated diphenyl ether flame retardants fact sheet. [Link]
Breast Cancer Prevention Partners (BCPP). Polybrominated Diphenyl Ethers (PBDEs and Flame Retardants). [Link]
International Bromine Council (BSEF). Tetrabromobisphenol A (TBBPA). [Link]
Taylor & Francis Online. (2024). Mitochondria under fire: toxicological mechanisms of brominated flame retardants. Critical Reviews in Toxicology. [Link]
SCO Chemical. Bromine based flame retardants: mechanism of action, core advantages, and early application foundation. [Link]
National Open Access Monitor, Ireland. Polybrominated diphenyl ether (PBDE) flame retardants: environmental contamination, human body burden and potential adverse health effects. [Link]
International Bromine Council (BSEF). How Flame Retardants Work. [Link]
European Food Safety Authority (EFSA). Brominated flame retardants. [Link]
Portland Press. (2007). The widely utilized brominated flame retardant tetrabromobisphenol A (TBBPA) is a potent inhibitor of the SERCA Ca 2+ pump. Biochemical Journal. [Link]
Danish Environmental Protection Agency. (2010). Additive use of tetrabromo bisphenol A (TBBPA). Environmental Project No. 1317. [Link]
International Bromine Council (BSEF). Factsheet TBBPA. [Link]
Google Patents. (2003). Brominated esters, methods for their preparation and use thereof as flame retardants.
PMC. (2023). Click Chemistry in Polymersome Technology. Pharmaceutics. [Link]
RSC Publishing. (2016). The use of azide–alkyne click chemistry in recent syntheses and applications of polytriazole-based nanostructured polymers. Nanoscale. [Link]
MDPI. (2013). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Molecules. [Link]
ACS Publications. (2014). One Step ATRP Initiator Immobilization on Surfaces Leading to Gradient-Grafted Polymer Brushes. ACS Applied Materials & Interfaces. [Link]
ACS Publications. (2016). Hyperthermal Intact Molecular Ions Play Key Role in Retention of ATRP Surface Initiation Capability of Plasma Polymer Films from Ethyl α-Bromoisobutyrate. ACS Applied Materials & Interfaces. [Link]
Technical Support Center: Optimizing Yield for 2-Methyl-3,5-dibromobenzoic Acid Methyl Ester Synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-3,5-dibromobenzoic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-Methyl-3,5-dibromobenzoic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to address the common challenges encountered during this multi-step synthesis.
The synthesis of 2-Methyl-3,5-dibromobenzoic acid methyl ester is typically approached as a two-step process: an initial Fischer esterification of 2-methylbenzoic acid followed by a selective electrophilic aromatic bromination. Each step presents unique challenges that can impact the overall yield and purity of the final product. This guide is structured to address these steps sequentially, offering detailed protocols, mechanistic insights, and data-driven troubleshooting.
Overall Synthesis Workflow
The logical flow of the synthesis involves converting the carboxylic acid to its corresponding methyl ester before performing the bromination. This order is generally preferred to avoid potential side reactions associated with the free carboxylic acid during the bromination step.
Optimization
Technical Support Center: Troubleshooting Regioselective Bromination of Benzoic Acids
Welcome to the Application Scientist Support Portal. Achieving precise regiocontrol during the bromination of benzoic acid derivatives is a classic challenge in drug development and synthetic chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal. Achieving precise regiocontrol during the bromination of benzoic acid derivatives is a classic challenge in drug development and synthetic chemistry. Because the native carboxylic acid (-COOH) group is strongly electron-withdrawing and meta-directing, standard electrophilic aromatic substitution (EAS) often yields mixtures, over-brominated byproducts, or fails entirely when ortho or para substitution is required.
This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you achieve absolute regiocontrol using modern transition-metal-catalyzed C–H activation.
Experimental Workflows & Decision Logic
Logical decision tree for selecting benzoic acid bromination workflows.
Quantitative Strategy Comparison
To select the appropriate methodology for your target molecule, consult the quantitative summary of regioselective strategies below:
FAQ 1: Overcoming the Meta-Bias for Ortho-Bromination
Q: Standard bromination of my benzoic acid derivative only yields meta-products. How can I force ortho-selectivity without installing and removing complex directing groups?
The Causality: The -COOH group naturally directs electrophiles to the meta position due to its electron-withdrawing resonance effects. To overcome this electronic bias, you must abandon EAS and utilize a metal-catalyzed C–H activation pathway. [1]. By adding a bulky countercation like tetrabutylammonium (TBA⁺), a benzoate ion pair is formed. This forces the Pd(II) center to coordinate with the unhindered oxygen lone pair in a κ² fashion, bringing the metal into perfect proximity to cleave the ortho-C(sp²)–H bond and form a thermodynamically stable 5-membered palladacycle[2].
Mechanistic pathway of Pd-catalyzed ortho-bromination via C-H activation.
Preparation: In an oven-dried Schlenk flask, combine the benzoic acid substrate (1.0 equiv), Pd(OAc)₂ (5–10 mol%), and tetrabutylammonium acetate (TBAA) (1.2 equiv).
Halogenation: Add N-bromosuccinimide (NBS) (1.1 equiv) as the mild brominating agent.
Reaction: Suspend the mixture in anhydrous N,N-dimethylformamide (DMF). Stir at 80–100 °C under an argon atmosphere for 16 hours.
Workup & Validation: Cool to room temperature, dilute with ethyl acetate, and wash with 1M HCl to protonate the carboxylate. Extract, dry over Na₂SO₄, and purify via silica gel flash chromatography.
Validation Checkpoint: Run a crude ¹H NMR. The success of the reaction is self-validated by the disappearance of the ortho proton peak (typically ~8.0–8.1 ppm) and a shift in the aromatic splitting pattern (e.g., a monosubstituted ring will shift from a 5-proton multiplet to a distinct 4-proton system). Do not proceed to downstream coupling until this NMR signature is confirmed.
FAQ 2: Achieving Clean Meta-Bromination Without Harsh EAS
Q: Traditional Br₂/FeBr₃ conditions for meta-bromination are causing over-bromination (forming 3,5-dibromobenzoic acid) and destroying my sensitive functional groups. Is there a milder alternative?
The Causality: Standard EAS relies on highly reactive, indiscriminate bromonium ions (Br⁺). If your substrate contains other weakly activating groups, the Br⁺ will attack multiple sites. [3]. Using a catalyst like [Ru(p-cymene)Cl₂]₂ with tetrabutylammonium tribromide (TBABr₃) facilitates a ligand-to-ligand hydrogen transfer (LLHT) process. This mechanism selectively targets the meta-C–H bond without generating free Br⁺, completely suppressing over-bromination and preserving sensitive functional groups[4]. Recent advances even allow for[5].
Preparation: Charge a reaction vial with the benzoic acid derivative (1.0 equiv),[Ru(p-cymene)Cl₂]₂ (5 mol%), and AgSbF₆ (20 mol%) to generate the active cationic Ru species.
Bromination: Add TBABr₃ (1.2 equiv) as the bromine source.
Reaction: Add 1,2-dichloroethane (DCE). Seal the vial and stir at 80 °C for 16 hours.
Workup & Validation: Filter the mixture through a short pad of Celite to remove metal residues, concentrate under reduced pressure, and purify via chromatography.
Validation Checkpoint: Analyze the purified product via LC-MS. A successful mono-bromination is validated by the presence of a characteristic 1:1 isotopic molecular ion peak cluster (M and M+2) corresponding to ⁷⁹Br and ⁸¹Br. If an M+4 peak is observed, lower the equivalents of TBABr₃ to 1.05 to prevent trace di-bromination.
FAQ 3: The Para-Bromination Steric Challenge
Q: Is it possible to directly para-brominate benzoic acid using C–H activation?
The Causality: Direct para-bromination of benzoic acid is both electronically disfavored (due to the meta-directing COOH) and sterically/geometrically impossible for standard directed C–H activation (the metal center cannot reach across the aromatic ring to form a stable macrocycle).
Solution: Do not attempt direct para-bromination on a bare benzoic acid scaffold. The most reliable, self-validating approach is indirect synthesis:
Begin with p-bromotoluene (which is easily synthesized or commercially available).
Perform a standard potassium permanganate (KMnO₄) oxidation of the methyl group in aqueous alkaline solution at reflux.
Acidify with HCl to precipitate the pure p-bromobenzoic acid.
Validation Checkpoint: Melting point analysis (approx. 252–254 °C) will instantly validate the para-isomer, distinguishing it from the ortho (147 °C) and meta (155 °C) isomers.
References
Ruthenium-Catalyzed meta-Selective C-H Bromination
Angewandte Chemie International Edition, 2015.
URL:[Link]
Remote meta-selective C-H bromination of arenes using a recyclable Ru-based aminopropyl bifunctional PMO with robust imidazolium bridges
Dalton Transactions, 2025.
URL:[Link]
Recent Advances in External-Directing-Group-Free C–H Functionalization of Carboxylic Acids without Decarboxylation
ACS Catalysis, 2021.
URL:[Link]
Palladium-Catalyzed Transformations of Alkyl C–H Bonds
Chemical Reviews, 2017.
URL:[Link]
Technical Support Center: Solvent Stability of 2-Methyl-3,5-dibromobenzoic Acid Methyl Ester
Overview For researchers and drug development professionals working with halogenated benzoic acid derivatives, solvent selection is a critical experimental variable. 2-Methyl-3,5-dibromobenzoic acid methyl ester (CAS: 10...
Author: BenchChem Technical Support Team. Date: March 2026
Overview
For researchers and drug development professionals working with halogenated benzoic acid derivatives, solvent selection is a critical experimental variable. 2-Methyl-3,5-dibromobenzoic acid methyl ester (CAS: 1000342-33-5) presents unique stability challenges due to its highly electrophilic carbonyl center. This guide provides mechanistic troubleshooting, quantitative data, and validated protocols to ensure the integrity of your compound during storage and biological assays.
Mechanistic Troubleshooting & FAQs
Q1: Why am I observing multiple peaks in my HPLC chromatogram when preparing stock solutions in ethanol or isopropanol?A: You are observing solvent-induced transesterification. When a methyl ester is dissolved in heavier protic solvents like ethanol or isopropanol, the bulk solvent acts as a nucleophile. The two electron-withdrawing bromine atoms at the meta positions (3 and 5) strongly pull electron density away from the aromatic ring via inductive effects. This significantly increases the partial positive charge on the carbonyl carbon, lowering the activation energy for nucleophilic acyl substitution [1].
Causality: The thermodynamic equilibrium shifts toward the ester of the bulk solvent (forming ethyl or isopropyl esters). To prevent this, never use protic solvents for the primary stock solution of halogenated methyl esters [2].
Q2: My DMSO stock solution degraded into a carboxylic acid after 3 months at -20°C. How is this possible in an aprotic solvent?A: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Repeated opening of the stock vial introduces atmospheric moisture. Even at -20°C, trace water molecules coordinate within the solvent matrix and act as nucleophiles, leading to slow hydrolysis of the methyl ester into 2-methyl-3,5-dibromobenzoic acid.
Causality: The steric shielding provided by the ortho-methyl group is insufficient to block water access over prolonged periods. Hydrolysis is thermodynamically driven by the stability of the resulting carboxylate in the presence of trace basic impurities [3]. Always use anhydrous DMSO (<0.1% water) and store under an inert argon or nitrogen atmosphere.
Q3: What is the optimal solvent strategy for aqueous in vitro assays?A: Prepare a highly concentrated master stock (e.g., 10-50 mM) in anhydrous DMSO or Dimethylformamide (DMF). For maximum solubility and stability in aqueous buffers, the compound should first be dissolved in the aprotic solvent and then diluted into the aqueous buffer immediately prior to the assay [4]. Keep the final organic solvent concentration below 1% to prevent precipitation and limit aqueous exposure to the strict duration of the assay.
Quantitative Stability Data
The following table summarizes the expected stability of 2-Methyl-3,5-dibromobenzoic acid methyl ester across common laboratory solvents, based on mechanistic ester behavior.
Solvent System
Primary Degradation Pathway
Estimated Half-Life (25°C)
Recommended Storage / Usage
Anhydrous DMSO / DMF
None (Stable)
> 2 Years
Primary stock storage (-20°C, under Argon).
Methanol (MeOH)
None (Equilibrium maintained)
> 6 Months
Acceptable for short-term analytical dilutions.
Ethanol / Isopropanol
Transesterification
2 - 7 Days
Avoid. Rapid conversion to ethyl/isopropyl esters.
Aqueous Buffer (pH 7.4)
Base-catalyzed Hydrolysis
12 - 24 Hours
Prepare immediately before use. Do not store.
Hygroscopic DMSO (Exposed)
Slow Hydrolysis
1 - 3 Months
Discard if exposed to ambient air repeatedly.
Visualizing Degradation Pathways & Workflows
Logical relationship of solvent-induced degradation pathways.
Step-by-step workflow for validating ester stability in assay solvents.
Experimental Protocols: Validating Ester Stability in Assay Solvents
To ensure trustworthiness in your biological data, you must validate the stability of the ester in your specific assay conditions. This self-validating protocol uses a time-course HPLC-UV/MS analysis to quantify degradation and definitively prove that the compound reaching your target is the intact methyl ester.
Step 1: Preparation of Anhydrous Stock
Dry high-purity DMSO over 3Å molecular sieves for 24 hours prior to use.
Weigh 3.08 mg of 2-Methyl-3,5-dibromobenzoic acid methyl ester (MW ≈ 307.97 g/mol ) in a low-humidity environment (e.g., nitrogen-purged glove box).
Dissolve in 1.0 mL of the anhydrous DMSO to create a 10 mM master stock. Purge the vial headspace with Argon before sealing.
Step 2: Aliquoting and Environmental Exposure
Prepare the target assay solvent (e.g., PBS pH 7.4 with 1% DMSO, or pure Ethanol for comparison).
Spike the 10 mM stock into the target solvents to a final concentration of 100 µM.
Divide into multiple autosampler vials (500 µL each) to prevent repeated puncturing of a single septum, which introduces moisture.
Step 3: Sampling and Quenching
Incubate the vials at the target assay temperature (e.g., 37°C for biological assays).
Pull samples at T=0, 1h, 4h, 12h, and 24h.
Crucial Step: Quench the reaction immediately by adding an equal volume of cold Acetonitrile (MeCN) containing 0.1% Formic Acid. The acid protonates the nucleophiles and halts base-catalyzed hydrolysis or transesterification, locking the degradation profile in place for accurate measurement.
Step 4: HPLC-UV/MS Analysis
Inject 10 µL onto a C18 Reverse-Phase column.
Run a gradient of 5% to 95% MeCN in Water (both containing 0.1% Formic Acid) over 10 minutes.
Monitor UV absorbance at 254 nm and use MS (ESI+) to identify the parent mass [M+H]+ ≈ 308.9 m/z. Look for mass shifts indicating transesterification (e.g., +14 m/z for ethyl ester) or hydrolysis (-14 m/z for carboxylic acid).
Step 5: Data Synthesis
Plot the Area Under the Curve (AUC) of the parent peak versus time to calculate the degradation half-life. If degradation exceeds 5% within the assay timeframe, redesign the solvent delivery method to minimize aqueous exposure time.
References
Equilibrium constants and heats of formation of methyl esters and N,N-dimethyl amides of substituted benzoic acids. Canadian Journal of Chemistry.[Link]
Development of a Scalable, Stereoselective Second-Generation Route for CXCR7 Antagonist ACT-1004-1239 via Chiral Enamine Reduction and a Novel Telescoped Sequence of Transesterification, cis-to-trans Epimerization, and Saponification. Organic Process Research & Development.[Link]
A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives. Beilstein Journal of Organic Chemistry.[Link]
Technical Support Center: Troubleshooting Low Yield in Steglich Esterification of Hindered Benzoic Acids
Welcome to our dedicated technical support guide for navigating the complexities of the Steglich esterification, with a specific focus on challenging, sterically hindered benzoic acids. This resource is designed for rese...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support guide for navigating the complexities of the Steglich esterification, with a specific focus on challenging, sterically hindered benzoic acids. This resource is designed for researchers, scientists, and professionals in drug development who are encountering yield-related issues with this otherwise robust and versatile reaction. Here, we dissect common problems, explain the underlying chemical principles, and provide actionable, field-tested solutions in a direct question-and-answer format.
Understanding the Core Reaction: The "Why" Behind the "How"
The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild, neutral conditions, making it ideal for sensitive or complex substrates.[1][2][3] The reaction typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[1][3][4]
The generally accepted mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate.[2][4] DMAP, being a more potent nucleophile than the alcohol, intercepts this intermediate to form a reactive N-acylpyridinium salt.[2] This "activated ester" is then readily attacked by the alcohol to furnish the desired ester and release the catalyst. The carbodiimide is consumed in the process, forming a urea byproduct (e.g., N,N'-dicyclohexylurea, DCU).[3]
However, with sterically hindered benzoic acids, the reaction landscape becomes more challenging. The bulky substituents near the carboxylic acid group can impede the approach of both the activating agent and the nucleophiles, leading to sluggish reactions and the emergence of side products.[5] This guide will address these specific challenges head-on.
Q1: My Steglich esterification of a hindered benzoic acid is giving a very low yield. What is the most likely culprit?
A1: With sterically hindered substrates, the primary suspect for low yield is often the formation of a stable, unreactive N-acylurea byproduct .[2][5] This occurs when the initial O-acylisourea intermediate, which is highly reactive, undergoes an intramolecular rearrangement—an O-to-N acyl migration—before the alcohol has a chance to react.[2][6] This side reaction is particularly prevalent when the subsequent nucleophilic attack by the alcohol is slow, a common scenario with bulky benzoic acids.[5]
Visualizing the Problem: O-Acylisourea vs. N-Acylurea Formation
Caption: Competing pathways for the O-acylisourea intermediate.
Q2: How can I suppress the formation of the N-acylurea byproduct?
A2: Suppressing N-acylurea formation is key to improving yields with hindered substrates. Here are several strategies, ranging from simple modifications to more significant procedural changes:
Strategy 1: Optimize Solvent Choice
The choice of solvent can significantly influence the rate of the O-to-N acyl migration. Solvents like tetrahydrofuran (THF) and dioxane have been shown to promote the formation of the N-acylurea byproduct.[6] In contrast, dichloromethane (DCM) is known to limit its formation and is often the solvent of choice for Steglich esterifications.[6] Acetonitrile has also been explored as a greener alternative to halogenated solvents.[7]
Strategy 2: Add a Catalytic Amount of Acid
The addition of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA), can effectively inhibit the O-to-N acyl migration.[6] It is proposed that the acid protonates the basic nitrogen atom of the O-acylisourea intermediate. This protonation is thought to create a strong intramolecular hydrogen bond that hinders the acyl migration and simultaneously enhances the electrophilicity of the carbonyl carbon, accelerating the desired reaction with DMAP.[6]
Strategy 3: Increase the Rate of the Desired Reaction
Since N-acylurea formation is a competing side reaction, any measures that accelerate the main reaction pathway will inherently reduce the formation of this byproduct. This can be achieved by:
Using a slight excess of the alcohol: This can help to drive the reaction towards the ester product.[8]
Ensuring the purity of reagents: Water can hydrolyze the intermediates, and impurities in the solvent or reagents can interfere with the reaction.
Q3: I'm still getting low yields. Should I change my coupling agent or catalyst?
A3: Yes, if optimizing conditions with DCC and DMAP is insufficient, exploring alternative reagents is a logical next step.
Alternative Coupling Agents:
While DCC is effective, the resulting dicyclohexylurea (DCU) byproduct can be difficult to remove due to its low solubility in many organic solvents.[8] Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often preferred as the corresponding urea byproduct can be easily removed with an aqueous workup.[9] However, be aware that with aliphatic alcohols and EDC, N-acylurea formation can still be a significant issue if the alcohol doesn't react quickly enough.[9] Diisopropylcarbodiimide (DIC) is another alternative where the urea byproduct is more soluble in organic solvents, potentially simplifying purification.[8]
Alternative Catalysts/Bases:
For very hindered systems where DMAP's nucleophilicity may not be sufficient to drive the reaction quickly, consider alternative strategies. While DMAP is generally the most effective catalyst for this transformation, ensuring its quality and using an adequate catalytic loading (typically 5-20 mol%) is crucial.[1] In some cases, using a non-nucleophilic base like 2,6-lutidine has been shown to be effective, particularly in greener solvent systems with alternative coupling agents like Mukaiyama's reagent.[8]
Q4: What is a reliable, step-by-step protocol for the Steglich esterification of a hindered benzoic acid?
A4: The following is a generalized protocol that incorporates best practices for minimizing side reactions with hindered substrates. Always perform reactions on a small scale first to optimize conditions for your specific substrates.
Experimental Protocol: Optimized Steglich Esterification for Hindered Benzoic Acids
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the hindered benzoic acid (1.0 equivalent) and the alcohol (1.0-1.5 equivalents) in anhydrous dichloromethane (DCM).
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
Coupling Agent Addition: While stirring at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise over 5-10 minutes.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions with hindered substrates may require longer reaction times (e.g., 12-24 hours).[1]
Workup:
Once the reaction is complete, cool the mixture again to 0 °C to precipitate the majority of the dicyclohexylurea (DCU) byproduct.
Filter the reaction mixture through a pad of celite to remove the precipitated DCU, washing the filter cake with a small amount of cold DCM.
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove excess DMAP), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel to remove any remaining impurities.
Troubleshooting Workflow Diagram
Caption: A systematic approach to troubleshooting low yields.
References
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]
de Fátima, A., et al. (2017). A New, Simple and Efficient Method of Steglich Esterification of Juglone with Long-Chain Fatty Acids: Synthesis of a New Class of Non-Polymeric Wax Deposition Inhibitors for Crude Oil. Journal of the Brazilian Chemical Society. [Link]
Holmberg, J., et al. (2021). O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. The Journal of Organic Chemistry. [Link]
Neises, B., & Steglich, W. (1988). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 67, 183. [Link]
Grokipedia. (n.d.). Steglich esterification. Grokipedia. Retrieved from [Link]
Munawar, S., et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 10(1), e23416. [Link]
The Board of Trustees of the University of Illinois. (n.d.). Acid to Ester - Common Conditions. University of Illinois. Retrieved from [Link]
Lutjen, A., & Quirk, M. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. JoVE (Journal of Visualized Experiments). [Link]
Munawar, S., et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. ResearchGate. [Link]
Wikipedia contributors. (n.d.). Steglich esterification. Wikipedia. Retrieved from [Link]
Reddit. (2022, July 21). Steglich Esterification with EDC. r/OrganicChemistry. [Link]
Technical Support Center: Removal of Residual Bromine from Crude Product Mixtures
Welcome to the Technical Support Center. As researchers and drug development professionals, you know that unreacted electrophilic bromine ( Br2 ) in crude product mixtures is more than just a safety hazard—it is a prima...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As researchers and drug development professionals, you know that unreacted electrophilic bromine (
Br2
) in crude product mixtures is more than just a safety hazard—it is a primary driver of oxidative degradation, over-bromination, and downstream purification failures.
This guide is engineered to provide field-proven, mechanistically grounded solutions for quenching and removing residual bromine. Rather than just listing steps, we focus on the causality behind experimental choices to ensure your workflows are robust, scalable, and self-validating.
Troubleshooting Guide: Common Quenching Failures
Issue: A pale yellow or white precipitate forms during the aqueous thiosulfate quench.
Causality: Sodium thiosulfate (
Na2S2O3
) is unstable in acidic environments. If your reaction mixture is highly acidic (e.g., after a Sandmeyer reaction or Friedel-Crafts bromination), the thiosulfate undergoes rapid disproportionation into elemental sulfur (
S8
), sulfur dioxide, and water[1]. Elemental sulfur is highly soluble in many organic solvents and will co-elute with your product during chromatography.
Solution: Pre-neutralize the reaction mixture with sodium bicarbonate (
NaHCO3
) before adding the thiosulfate solution. Alternatively, switch to a sodium bisulfite (
NaHSO3
) quench, which does not precipitate sulfur under acidic conditions [1].
Issue: The organic layer remains red/orange even after adding the calculated stoichiometry of quenching agent.
Causality: Biphasic inorganic quenches are fundamentally limited by interfacial surface area. If mechanical stirring is inadequate, the aqueous reducing agent cannot effectively interact with the organic-soluble bromine[2].
Solution: Increase the stirring rate significantly. If the color persists, the bromine may be partitioned too heavily into the organic phase; adding a small amount of a phase-transfer catalyst or switching to a homogeneous organic quench (like cyclohexene) will resolve this [3].
Issue: A stubborn emulsion forms during the biphasic quench.
Causality: Density similarities between the organic and aqueous layers, combined with the presence of surfactant-like reaction byproducts, stabilize the emulsion[2].
Solution: Add brine (saturated
NaCl
) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, forcing phase separation [2].
Quantitative Data on Common Quenching Agents
Selecting the correct quenching agent requires balancing stoichiometry, pH tolerance, and byproduct generation. Use the table below to compare standard reagents.
Quenching Agent
Chemical Formula
Stoichiometry (Quencher:
Br2
)
Ideal pH Range
Primary Byproducts
Application Notes
Sodium Thiosulfate
Na2S2O3
2:1
> 7.0
NaBr
,
Na2S4O6
Standard biphasic quench. Avoid in acidic media to prevent elemental sulfur precipitation[3].
Sodium Bisulfite
NaHSO3
1:1
2.0 - 7.0
NaBr
,
H2SO4
Excellent for acidic mixtures. Generates acid, requiring buffering if the target product is base-sensitive[3].
Cyclohexene
C6H10
1:1
Any
1,2-dibromocyclohexane
Homogeneous organic quench. Bypasses biphasic mass-transfer limits. Byproduct requires removal via distillation or chromatography[4].
Experimental Protocols (Self-Validating Systems)
Every protocol in your lab should have an intrinsic feedback loop. The following methodologies are designed to be self-validating, meaning the system visually or chemically confirms its own success.
Protocol A: The Biphasic Thiosulfate Quench (For Neutral/Basic Media)
This is the industry standard for base-tolerant products [3].
Preparation: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate pentahydrate.
Thermal Control: Cool the crude reaction mixture to 0–5 °C using an ice bath. (Causality: Quenching is exothermic; thermal control prevents solvent boil-off and product degradation).
Pre-Neutralization: If the mixture is acidic, add saturated aqueous
NaHCO3
dropwise until gas evolution ceases.
Addition: Add the 10%
Na2S2O3
solution dropwise under vigorous mechanical stirring.
Validation Checkpoint: Observe the organic layer. The system is self-validating when the deep red/orange color completely transitions to colorless or pale yellow. If the red color persists, the system has not reached stoichiometric equivalence—add more quencher.
Phase Separation: Transfer to a separatory funnel, isolate the organic layer, and wash with brine before drying over anhydrous
Na2SO4
.
Protocol B: The Homogeneous Cyclohexene Quench (For Moisture-Sensitive Media)
When aqueous workups cause emulsions or product hydrolysis, cyclohexene acts as a rapid organic scavenger [4].
Preparation: Ensure the crude organic mixture is stirring at room temperature in a well-ventilated fume hood.
Addition: Add cyclohexene dropwise directly to the reaction flask (approx. 1.1 equivalents relative to residual
Br2
).
Validation Checkpoint: The reaction mixture will undergo immediate decolorization without the evolution of gas. The distinct odor of cyclohexene (which resembles gas leak additives) will become apparent, serving as a secondary sensory validation that an excess of the scavenger is present[4].
Isolation: The resulting byproduct, 1,2-dibromocyclohexane, remains in the organic phase. Remove it during downstream vacuum distillation or column chromatography.
Decision Matrix Workflow
Use the following logical workflow to determine the optimal quenching strategy for your specific reaction conditions.
Decision matrix for selecting a bromine quenching strategy based on reaction conditions.
Frequently Asked Questions (FAQs)
Q: What is the mechanistic difference between thiosulfate and bisulfite quenching?A: Thiosulfate reduces bromine via a one-electron transfer per sulfur atom, coupling two thiosulfate molecules to form tetrathionate (
S4O62−
). Bisulfite, however, undergoes a two-electron oxidation, converting directly to sulfate (
SO42−
). Because bisulfite oxidation generates
H+
as a byproduct, it naturally lowers the pH of the mixture, which is why it is highly effective in already-acidic media but potentially dangerous for acid-sensitive products[3].
Q: Can I just boil off the excess bromine instead of using a chemical quench?A: While bromine has a relatively low boiling point (58.8 °C) and can technically be removed via distillation [2], this approach is heavily discouraged for crude mixtures. Heating a mixture containing excess
Br2
provides the activation energy necessary to drive unwanted secondary bromination (e.g., allylic bromination) or oxidative degradation of your product. Chemical quenching is scientifically superior for preserving product integrity.
Q: Why does my product yield drop when I use sodium hydroxide (
NaOH
) to quench?A: Quenching bromine with strong bases like
NaOH
produces sodium hypobromite (
NaOBr
) alongside sodium bromide. Hypobromite is a powerful oxidant and an active brominating agent (often used in the haloform reaction). If your product contains oxidizable functional groups or enolizable ketones, the
NaOBr
will attack your product, destroying your yield. Always use reductive quenches (thiosulfate/bisulfite) or alkene scavengers (cyclohexene) to safely neutralize
Br2
.
Scale-up considerations for the synthesis of 2-Methyl-3,5-dibromobenzoic acid methyl ester
Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide for the scale-up synthesis of Methyl 3,5-dibromo-2-methylbenzoate (CAS: 1000342-33-5)[...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide for the scale-up synthesis of Methyl 3,5-dibromo-2-methylbenzoate (CAS: 1000342-33-5)[1]. This compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including SGLT2 inhibitors such as Canagliflozin[2].
Scaling this two-step process—from the initial electrophilic aromatic bromination of o-toluic acid to the subsequent esterification—presents unique thermo-kinetic, regioselectivity, and safety challenges[3]. This guide provides self-validating protocols, mechanistic troubleshooting, and standardized parameters to ensure high-yield, reproducible scale-up.
Part 1: Process Visualization & Logical Workflow
The scale-up process must be treated as a self-validating system. Proceeding to the next synthetic step without satisfying strict In-Process Control (IPC) metrics will result in compounded impurity profiles that are nearly impossible to resolve during final crystallization.
Figure 1: Scale-up workflow and QC checkpoints for Methyl 3,5-dibromo-2-methylbenzoate synthesis.
Part 2: Troubleshooting Guides & FAQs
Bromination Step Challenges
Q: During the scale-up of the bromination step, we observe significant formation of the 3,4-dibromo and 3,6-dibromo isomers. How can we improve the regioselectivity for the 3,5-dibromo isomer?A: The regioselectivity is dictated by the electronic effects of the substituents. The methyl group is weakly activating (ortho/para directing), while the carboxylic acid is deactivating (meta directing). In o-toluic acid, positions 3 and 5 are synergistic (ortho/para to the methyl, meta to the carboxyl). However, at elevated temperatures, kinetic control is lost, allowing the bromine to overcome the activation barrier for less favored positions[3].
Solution: Maintain the reaction temperature strictly between 40–45 °C during
Br2
addition. Furthermore, conducting the reaction in a strong acid medium (like concentrated
H2SO4
) fully protonates the carboxylic acid, enhancing its meta-directing deactivating effect and drastically improving 3,5-selectivity.
Q: The addition of bromine to o-toluic acid causes a massive exotherm and rapid HBr evolution, which overwhelmed our pilot-scale scrubber. How do we control this?A: Aromatic bromination is highly exothermic, and each substitution releases one equivalent of corrosive HBr gas. Bulk addition of bromine at scale is a severe safety hazard and leads to thermal runaway[4].
Solution: Implement a fed-batch addition strategy. Add
Br2
neat via a subsurface dip-tube at a controlled rate of 0.1 eq/hour. Ensure the reactor's cooling jacket is set to a
ΔT
of no more than 10 °C to prevent localized freezing of the solvent at the reactor walls. Plumb the reactor vent to a two-stage caustic scrubber (10% NaOH) sized specifically for peak volumetric flow.
Esterification Step Challenges
Q: Our Fischer esterification (MeOH /
H2SO4
) stalls at 85% conversion. Pushing the reaction time only degrades the product. What is the mechanistic cause?A: Fischer esterification is an equilibrium-driven process. At the bench scale, using a massive excess of methanol or molecular sieves can drive the reaction forward. At the pilot scale, removing water to drive the reaction via Le Chatelier's principle is thermodynamically and operationally challenging.
Solution: Switch to a Thionyl Chloride (
SOCl2
) mediated esterification.
SOCl2
converts the benzoic acid to a highly electrophilic benzoyl chloride intermediate, which then reacts irreversibly with methanol. This generates
SO2
and HCl gases, which are scrubbed out of the system. The irreversible off-gassing drives the reaction to >99% conversion without the need for water removal[1].
Part 3: Standardized Experimental Protocols
To ensure trustworthiness, these protocols are designed as self-validating systems. Do not proceed to subsequent steps without passing the stated High-Performance Liquid Chromatography (HPLC) checkpoints.
Protocol A: Pilot-Scale Synthesis of 3,5-Dibromo-2-methylbenzoic acid
Reactor Preparation: Charge a glass-lined reactor with concentrated
H2SO4
(5.0 volumes) and o-toluic acid (1.0 eq).
Dissolution: Stir at 200 rpm and heat the jacket to 40 °C until a homogeneous solution is achieved.
Catalyst Addition: Add a catalytic amount of Iron powder (0.05 eq) to generate the active Lewis acid (
FeBr3
) in situ.
Bromine Addition: Initiate subsurface addition of Bromine (2.1 eq) over 4 to 6 hours. Critical Parameter: Maintain the internal temperature strictly at 40–45 °C.
IPC Validation: After a 2-hour hold post-addition, sample the mixture for HPLC analysis. Self-Validation Check: The reaction is complete only when the mono-bromo intermediate is < 2% (a/a). If > 2%, add 0.05 eq
Br2
and hold for 1 hour.
Quench & Isolate: Slowly transfer the reaction mixture into ice-cold water (15 volumes) under vigorous agitation to precipitate the product. Filter the crude solid, wash with cold water until the filtrate pH > 4, and dry under vacuum at 50 °C.
Protocol B: Scale-Up Esterification to Methyl 3,5-dibromo-2-methylbenzoate
Reactor Preparation: Charge the reactor with the dried 3,5-dibromo-2-methylbenzoic acid (1.0 eq) and anhydrous Methanol (10.0 volumes).
Cooling: Cool the suspension to 0–5 °C.
Activation: Dropwise add Thionyl Chloride (1.5 eq) over 2 hours. Keep the internal temperature below 15 °C to control the initial exotherm and gas evolution.
Reflux: Gradually heat the mixture to reflux (approx. 65 °C) and hold for 4 hours.
IPC Validation: Sample for HPLC analysis. Self-Validation Check: Unreacted acid must be < 1% (a/a).
Workup: Concentrate the mixture under reduced pressure to remove excess MeOH and
SOCl2
. Dissolve the crude residue in Ethyl Acetate (5 volumes), wash with saturated
NaHCO3
(to neutralize residual acid), followed by brine.
Crystallization: Perform a solvent swap to Heptane/Ethyl Acetate (9:1) and cool to 0 °C to crystallize the pure Methyl 3,5-dibromo-2-methylbenzoate[1].
Part 4: Quantitative Data & Process Parameters
The following table summarizes the stoichiometric and thermodynamic parameters required to achieve reproducible scale-up yields.
Process Parameter
Bromination Step
Esterification Step
Starting Material
o-Toluic acid (1.0 eq)
3,5-Dibromo-2-methylbenzoic acid (1.0 eq)
Primary Reagents
Bromine (2.1 eq), Fe powder (0.05 eq)
Thionyl Chloride (1.5 eq), Methanol (10 vol)
Solvent System
Concentrated
H2SO4
(5 vol)
Methanol (Acts as reagent and solvent)
Operating Temperature
40–45 °C
0–5 °C (Addition), 65 °C (Reflux)
Reaction Time
4–6 hrs addition, 2 hrs hold
2 hrs addition, 4 hrs reflux
In-Process Control (IPC)
Mono-bromo intermediate < 2%
Unreacted carboxylic acid < 1%
Expected Isolated Yield
85–90%
92–95%
Target Purity (HPLC)
> 98% (a/a)
> 99% (a/a)
References
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives | The Journal of Organic Chemistry - ACS Publications. ACS.org. Available at:[Link][3]
Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System - SCIRP. Scirp.org. Available at:[Link][4]
monoacetyl canagliflozin - Allmpus. Allmpus.com. Available at:[Link][2]
1000342-33-5 Methyl 3,5-dibromo-2-methylbenzoate 98% - ChemicalBook India. Chemicalbook.in. Available at:[Link][1]
Executive Summary As drug discovery and materials science push toward highly functionalized, sterically complex architectures, the selection of halogenated building blocks becomes a critical strategic decision. This guid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As drug discovery and materials science push toward highly functionalized, sterically complex architectures, the selection of halogenated building blocks becomes a critical strategic decision. This guide provides an objective, data-driven comparison between two closely related but mechanistically divergent scaffolds: 2-Methyl-3,5-dibromobenzoic acid methyl ester and 3,5-dibromobenzoic acid methyl ester . While they differ by only a single methyl group, this structural nuance fundamentally alters their reactivity profiles—dictating saponification kinetics and enabling powerful regioselective cross-coupling strategies.
Structural and Physicochemical Profiling
Before examining their reactivity, it is essential to establish the baseline physicochemical properties of both compounds. The table below summarizes their structural metrics.
Parameter
2-Methyl-3,5-dibromobenzoic acid methyl ester
3,5-Dibromobenzoic acid methyl ester
CAS Number
1000342-33-5
51329-15-8
Molecular Formula
C9H8Br2O2
C8H6Br2O2
Molecular Weight
307.96 g/mol
293.94 g/mol
Structural Symmetry
Asymmetric (C2-methyl breaks symmetry)
Symmetric (C2 and C6 are equivalent)
Key Structural Feature
Ortho-methyl group adjacent to the ester
Unhindered ester and equivalent meta-bromines
Primary Application
Asymmetric terphenyls, sterically congested APIs
Symmetric biphenyls, general cross-coupling
Mechanistic Divergence: The "Ortho Effect"
The chemical behavior of methyl benzoates is highly sensitive to ortho-substitution. In 3,5-dibromobenzoic acid methyl ester , the ester carbonyl freely rotates to achieve coplanarity with the aromatic ring. This planar conformation leaves the electrophilic carbonyl carbon fully exposed to nucleophilic attack, facilitating rapid reactions.
Conversely, the presence of the C2-methyl group in 2-Methyl-3,5-dibromobenzoic acid methyl ester introduces severe steric hindrance, widely known in physical organic chemistry as the "ortho effect" [1]. This steric bulk forces the ester group out of coplanarity with the benzene ring, significantly increasing the activation energy required for nucleophilic acyl substitution [2]. Furthermore, this methyl group selectively shields the C3-bromine, differentiating it from the unhindered C5-bromine. This asymmetry is highly advantageous, as it opens pathways for sequential, regioselective functionalization that is impossible with the symmetric unhindered analog.
Logical Workflow Visualization
Workflow divergence in the saponification of hindered vs. unhindered methyl esters.
Experimental Protocols & Causality
To demonstrate the practical implications of these structural differences, the following self-validating protocols outline the divergent conditions required for both saponification and cross-coupling.
This protocol highlights the thermal and chemical energy required to overcome the steric barrier of the ortho-methyl group.
Workflow for 3,5-dibromobenzoic acid methyl ester (Unhindered):
Setup: Dissolve 1.0 mmol of the ester in 5 mL of a 3:1 Methanol/H2O mixture.
Reagent Addition: Add 2.0 mmol of Sodium Hydroxide (NaOH).
Execution: Heat the mixture to 65°C (reflux) for 2 hours.
Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The non-polar ester spot (Rf ~0.6) will rapidly disappear, replaced by the baseline-bound carboxylate. Acidify with 1M HCl to precipitate the product.
Causality: The exposed carbonyl allows rapid formation of the tetrahedral intermediate using standard aqueous base.
Workflow for 2-Methyl-3,5-dibromobenzoic acid methyl ester (Hindered):
Setup: Dissolve 1.0 mmol of the ester in 5 mL of Ethylene Glycol. (Note: Standard MeOH reflux at 65°C will result in <5% conversion after 24h due to steric blocking).
Reagent Addition: Add 5.0 mmol of Potassium Hydroxide (KOH)—a stronger base required to drive the sterically unfavorable equilibrium.
Execution: Heat to 120°C for 24 hours.
Validation: Monitor via GC-MS. Only extreme thermal energy can overcome the steric barricade erected by the ortho-methyl group [1]. Acidify with cold 1M HCl to isolate the product.
Setup: Combine 1.0 mmol 2-Methyl-3,5-dibromobenzoic acid methyl ester, 1.0 mmol Arylboronic acid, and 2.0 mmol Na2CO3 in 10 mL Toluene/H2O (4:1).
Catalyst: Add 0.05 mmol Pd(PPh3)4.
Execution: Heat at 80°C for 6 hours.
Validation & Causality: Monitor via LC-MS. The standard Pd(PPh3)4 catalyst is sterically sensitive. Oxidative addition occurs exclusively at the unhindered C5-bromine. The C3-bromine remains untouched due to the adjacent methyl group, yielding a mono-coupled intermediate.
Setup: Isolate the mono-coupled product from Step 1. Combine 1.0 mmol of this intermediate with 1.5 mmol of a different Arylboronic acid and 3.0 mmol K3PO4 in 10 mL Dioxane/H2O (4:1).
Catalyst: Add 0.02 mmol Pd2(dba)3 and 0.04 mmol SPhos ligand.
Execution: Heat at 100°C for 12 hours.
Validation & Causality: To force oxidative addition at the sterically congested C3 position, a highly active, bulky, electron-rich biaryl phosphine ligand (SPhos) is strictly required to stabilize the palladium center during the difficult insertion [3].
Quantitative Performance Comparison
Performance Metric
2-Methyl-3,5-dibromobenzoic acid methyl ester
3,5-Dibromobenzoic acid methyl ester
Saponification Rate (Standard Basic)
< 5% conversion (24h at 65°C)
> 95% conversion (2h at 65°C)
Saponification Rate (Harsh Basic)
~ 80% conversion (24h at 120°C)
N/A (Decomposition risk at 120°C)
Cross-Coupling Regioselectivity
High (Sequential C5 then C3 coupling)
None (Symmetric double coupling)
Ligand Requirement for C3 Coupling
Bulky, electron-rich (e.g., SPhos, BrettPhos)
Standard (e.g., PPh3, dppf)
Conclusion & Selection Guide
The choice between these two building blocks should be dictated by the specific needs of your synthetic route:
Select 3,5-dibromobenzoic acid methyl ester [4] for synthesizing symmetric, meta-substituted architectures where standard, rapid reactivity is desired without the need for specialized ligands or harsh deprotection conditions.
Select 2-Methyl-3,5-dibromobenzoic acid methyl ester when designing complex, asymmetric terphenyl scaffolds, or when a chemically robust ester linkage is required to survive upstream basic conditions without premature hydrolysis.
Comparative
A Senior Application Scientist's Guide to the Synthesis of Substituted Benzoic Esters: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the esterification of substituted benzoic acids is a foundational and frequently encountered transformation. The selection of a synthesis method is a cr...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the esterification of substituted benzoic acids is a foundational and frequently encountered transformation. The selection of a synthesis method is a critical decision, profoundly influencing yield, purity, substrate compatibility, and overall efficiency. This guide provides an in-depth comparative analysis of four widely employed methods for synthesizing substituted benzoic esters: Fischer-Speier Esterification, Steglich Esterification, Yamaguchi Esterification, and the Mitsunobu Reaction. Beyond a mere recitation of protocols, this document delves into the mechanistic rationale behind each method, offering field-proven insights to empower you in making the most informed choice for your specific synthetic challenge.
Fischer-Speier Esterification: The Classic Workhorse
The Fischer-Speier esterification, first reported in 1895, remains a staple in organic synthesis due to its simplicity and the use of inexpensive reagents.[1] It involves the direct, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2]
Mechanistic Rationale
The reaction is an equilibrium process.[2] A strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the benzoic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[3]
To drive the equilibrium towards the product, a large excess of the alcohol is often used, or the water generated is removed, for instance, through azeotropic distillation with a Dean-Stark apparatus.[1][2]
Experimental Protocol: Synthesis of Methyl 4-Nitrobenzoate
Reaction Setup: In a 50 mL three-necked flask equipped with a reflux condenser, add 4-nitrobenzoic acid (10 mmol), methanol (300 mmol), and dibromohydantoin (2.0 mmol).[1]
Reaction: Stir the mixture at 60 °C for 8 hours.[1]
Work-up: After the reaction, recover the excess methanol by rotary evaporation. Transfer the residue to a separatory funnel.
Extraction: Add 20 mL of ethyl acetate and wash with a 5% sodium carbonate solution, followed by a water wash.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-nitrobenzoate.[1]
Advantages and Limitations
Advantages
Limitations
Simple and cost-effective reagents.
Harsh acidic conditions are not suitable for sensitive substrates.
Scalable for large-scale synthesis.
The reaction is reversible and often requires a large excess of alcohol.
Effective for simple benzoic acids and primary or secondary alcohols.[1]
Tertiary alcohols are prone to elimination side reactions.[1]
Microwave-assisted protocols can significantly reduce reaction times.[4]
High temperatures can lead to side products.
Steglich Esterification: Mild and Versatile Coupling
The Steglich esterification, developed in 1978, is a powerful method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-(dimethylaminopyridine) (DMAP).[5][6] It is particularly advantageous for substrates that are sensitive to the harsh conditions of Fischer esterification.[7]
Mechanistic Rationale
The carboxylic acid first reacts with the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate. DMAP, a potent nucleophilic catalyst, then intercepts this intermediate to form a reactive acylpyridinium species. This "active ester" is then readily attacked by the alcohol to form the desired ester and regenerate the DMAP catalyst. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[7]
Experimental Protocol: Synthesis of an Ester of a Sterically Hindered Benzoic Acid
Reaction Setup: Dissolve the substituted benzoic acid (1.0 eq) and the alcohol (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane.
Catalyst Addition: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
Cooling: Cool the mixture to 0 °C in an ice bath.
Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled solution.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. Monitor the reaction by TLC.
Work-up: Filter off the precipitated dicyclohexylurea (DCU).
Extraction: Wash the filtrate with dilute HCl to remove excess DMAP, followed by saturated sodium bicarbonate solution and brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.
Advantages and Limitations
Advantages
Limitations
Mild reaction conditions, suitable for acid-sensitive substrates.[7]
The carbodiimide coupling agent (DCC) is a known allergen.
High yields for a wide range of substrates, including sterically hindered ones.[7]
The dicyclohexylurea (DCU) byproduct can sometimes be difficult to remove completely.
Potential for racemization in chiral carboxylic acids if not carefully controlled.
Avoids the formation of water.
The cost of reagents is higher than for Fischer esterification.
Yamaguchi Esterification: The Choice for Steric Hindrance
The Yamaguchi esterification is a highly effective method for the synthesis of esters, particularly for sterically demanding substrates and for the formation of macrolactones.[8] It employs 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to form a mixed anhydride in situ.[9]
Mechanistic Rationale
The reaction proceeds through the formation of a mixed anhydride between the substituted benzoic acid and the Yamaguchi reagent. This is facilitated by a base, typically triethylamine. The sterically hindered nature of the 2,4,6-trichlorobenzoyl group directs the subsequent nucleophilic attack of DMAP to the less hindered carbonyl of the benzoic acid moiety, forming a highly reactive acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol to yield the desired ester.[8]
Anhydride Formation: To a solution of the substituted benzoic acid (1.0 eq) in an anhydrous solvent like THF or toluene, add triethylamine (1.1 eq). Then, add 2,4,6-trichlorobenzoyl chloride (1.05 eq) and stir the mixture at room temperature.
Esterification: In a separate flask, dissolve the alcohol (1.2 eq) and DMAP (catalytic to stoichiometric amount) in the same anhydrous solvent. Add this solution to the mixed anhydride solution from step 1.
Reaction: Stir the reaction mixture at room temperature for several hours until completion, as monitored by TLC.
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10]
Advantages and Limitations
Advantages
Limitations
Highly effective for sterically hindered acids and alcohols.[8]
The Yamaguchi reagent is relatively expensive.
Mild reaction conditions.
Requires stoichiometric amounts of the activating agent and base.
The work-up can be more involved than for Fischer esterification.
Widely used in the synthesis of complex natural products, especially macrolides.[8]
Mitsunobu Reaction: Inversion of Stereochemistry
The Mitsunobu reaction is a unique and powerful tool for the synthesis of esters, particularly when inversion of the alcohol's stereochemistry is desired.[12] It utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine intermediate. This intermediate then deprotonates the benzoic acid to form an ion pair. The alcohol then attacks the phosphonium ion, leading to the formation of an alkoxyphosphonium salt, which is a very good leaving group. The carboxylate anion then acts as a nucleophile, attacking the carbon atom of the activated alcohol in an Sₙ2 fashion, resulting in the formation of the ester with complete inversion of configuration at the alcohol's stereocenter.[13]
Experimental Protocol: General Procedure for Esterification with Stereochemical Inversion
Reaction Setup: Dissolve the substituted benzoic acid (1.1 eq), the alcohol (1.0 eq), and triphenylphosphine (1.1 eq) in an anhydrous solvent such as THF or dichloromethane under an inert atmosphere.
Cooling: Cool the solution to 0 °C in an ice bath.
Reagent Addition: Slowly add the azodicarboxylate (DEAD or DIAD, 1.1 eq) dropwise to the cooled solution.
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
Extraction: Extract the mixture with an organic solvent like ethyl acetate.
Isolation: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product often contains triphenylphosphine oxide and the reduced azodicarboxylate, which can be challenging to remove. Purification is typically achieved by column chromatography.[12]
Advantages and Limitations
Advantages
Limitations
Proceeds with complete inversion of stereochemistry at the alcohol center.[12]
Stoichiometric amounts of reagents are required, and the byproducts can be difficult to remove.
Mild reaction conditions.
The reaction is sensitive to the pKa of the nucleophile (benzoic acid).
Broad substrate scope for both the alcohol and the nucleophile.
The cost of reagents is relatively high.
Effective for secondary alcohols.
Can be problematic for sterically hindered alcohols, although modifications exist.[14]
Comparative Performance Analysis
The choice of esterification method is dictated by the specific requirements of the synthesis. The following table provides a comparative summary of the four methods discussed.
Feature
Fischer Esterification
Steglich Esterification
Yamaguchi Esterification
Mitsunobu Reaction
Reaction Conditions
Harsh (strong acid, high temp.)
Mild (room temp.)
Mild (room temp.)
Mild (0 °C to room temp.)
Substrate Scope
Good for simple, robust substrates.
Excellent, including sterically hindered and acid-sensitive substrates.[7]
Excellent, especially for highly hindered substrates.[8]
Broad, but sensitive to nucleophile pKa.
Stereochemistry
Racemization possible at α-carbon of carboxylic acid.
Generally good retention of stereochemistry.
Generally good retention of stereochemistry.
Complete inversion at the alcohol stereocenter.[12]
The synthesis of substituted benzoic esters can be approached through a variety of reliable methods, each with its own set of advantages and disadvantages.
For large-scale, cost-effective synthesis of simple esters from robust starting materials, Fischer-Speier Esterification remains the method of choice.
When dealing with acid-sensitive or sterically hindered substrates where mild conditions are paramount, Steglich Esterification offers a versatile and high-yielding alternative.
For particularly challenging esterifications involving highly hindered carboxylic acids or alcohols, Yamaguchi Esterification provides a powerful solution, albeit at a higher reagent cost.
Finally, when the specific stereochemical outcome is critical, particularly the inversion of an alcohol's stereocenter, the Mitsunobu Reaction is an unparalleled tool, despite its more demanding purification process.
References
Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC - NIH. [Link]
Steglich Esterification: Organic Chemistry Study Guide. Fiveable. [Link]
PROGRESS IN THE MITSUNOBU REACTION. A REVIEW. University of South Carolina. [Link]
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Chemistry Portal. [Link]
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. MDPI. [Link]
Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. ACS Publications. [Link]
Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. RSC Publishing. [Link]
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing). [Link]
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. [Link]
A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate. [Link]
Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. ResearchGate. [Link]
A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses. [Link]
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. International Journal of Scientific & Technology Research. [Link]
Structural Confirmation of 2-Methyl-3,5-dibromobenzoic Acid Methyl Ester: A Comparative Guide to 2D NMR Methodologies
In drug development and synthetic chemistry, confirming the exact regiochemistry of highly substituted, proton-deficient aromatic rings is a notorious analytical bottleneck. For molecules like 2-Methyl-3,5-dibromobenzoic...
Author: BenchChem Technical Support Team. Date: March 2026
In drug development and synthetic chemistry, confirming the exact regiochemistry of highly substituted, proton-deficient aromatic rings is a notorious analytical bottleneck. For molecules like 2-Methyl-3,5-dibromobenzoic acid methyl ester , traditional 1D NMR and through-space techniques (NOESY/ROESY) often fail due to the spatial isolation of the remaining protons.
As an Application Scientist, I have designed this guide to objectively compare the performance of standard Heteronuclear Multiple Bond Correlation (HMBC) against advanced Long-Range HSQMBC (LR-HSQMBC) for the absolute structural confirmation of this dibrominated scaffold. By analyzing the causality behind pulse sequence optimizations, this guide provides a self-validating framework for elucidating complex halogenated aromatics.
The Analytical Challenge: Regiochemistry in Proton-Deficient Aromatics
To understand why specific NMR methodologies are required, we must first deconstruct the molecular topology of 2-Methyl-3,5-dibromobenzoic acid methyl ester:
C1: Attached to the ester group (-COOCH₃)
C2: Attached to the methyl group (-CH₃)
C3 & C5: Attached to bromine atoms (-Br)
C4 & C6: Attached to the only remaining aromatic protons (H4 and H6)
The Causality of NOE Failure:
The Nuclear Overhauser Effect (NOE) relies on dipole-dipole interactions through space (<5 Å). In this molecule, the C2-methyl group is flanked by the ester (C1) and a bromine (C3). H4 is isolated between two bromines, and H6 is isolated between a bromine and the ester. Because there are no adjacent ring protons , NOESY yields inconclusive data, forcing a strict reliance on scalar heteronuclear couplings (
nJCH
).
Methodology Comparison: HMBC vs. LR-HSQMBC
To bridge the gap left by NOE, we must compare standard HMBC (optimized for
2J
and
3J
couplings) with LR-HSQMBC, a technique that overcomes the typical 2,3JCH limitation of HMBC by extending the visualization of long-range correlation data to 4-, 5-, and even 6-bond long-range heteronuclear couplings[1].
Table 1: Performance Comparison of NMR Techniques for Highly Substituted Aromatics
Methodology
Target Coupling
Key Delay Optimization
Sensitivity to Quaternary Carbons
Regiochemical Resolution for 3,5-Dibromo Isomer
1D / 2D NOESY
Through-space (<5 Å)
Mixing time (300-500 ms)
None
Poor (Protons are spatially isolated)
Standard HMBC
2JCH
,
3JCH
(8 Hz)
62.5 ms
High
Good (Resolves H6 to Carbonyl)
LR-HSQMBC
4JCH
,
5JCH
(2 Hz)
250 ms
Very High
Excellent (Validates C2-Me to C4)
Step-by-Step Experimental Protocols
A self-validating NMR workflow requires precise calibration of evolution delays based on the target coupling constants. Below are the methodologies required to execute this comparison.
Protocol A: Sample Preparation
Concentration: Dissolve 20–25 mg of 2-Methyl-3,5-dibromobenzoic acid methyl ester in 600 µL of CDCl₃ (100% D). High concentration is critical for LR-HSQMBC due to signal attenuation during extended INEPT delays.
Hardware: A 500 MHz (or higher) spectrometer equipped with a CryoProbe is highly recommended to maximize the signal-to-noise ratio (SNR) for tiny long-range couplings.
Protocol B: Standard HMBC Acquisition (The Primary Framework)
Optimization: Set the long-range coupling constant (
JCH
) to 8 Hz .
Causality of Delay: The evolution delay (
Δ
) is calculated as
1/(2×JCH)
. For 8 Hz,
Δ=62.5 ms . This allows optimal coherence transfer for standard 2- and 3-bond couplings while suppressing 1-bond couplings.
Acquisition: Acquire 2048 (
t2
) x 256 (
t1
) data points, with 4-8 scans per increment.
Protocol C: LR-HSQMBC Acquisition (The Long-Range Validator)
Pulse Sequence: Utilize a refocused and decoupled modification of HSQMBC with an inserted INEPT element[2].
Optimization: Set the target
JCH
to 2 Hz .
Causality of Delay: The evolution delay is extended to 250 ms (
1/(2×2)
). This extended delay allows the tiny
4J
and
5J
couplings to evolve. The INEPT pulse sequence element inserted after
t1
evolution converts anti-phase long-range heteronuclear coupling information back into in-phase magnetization, alleviating the cancelation of responses emanating from small scalar couplings[2].
Acquisition: Acquire 4096 (
t2
) x 512 (
t1
) data points to ensure high
F1
resolution, with 16 scans per increment.
Data Interpretation & Causality
How do these techniques specifically confirm 2-Methyl-3,5-dibromobenzoic acid methyl ester over its isomers (e.g., the 4,6-dibromo isomer)?
Standard HMBC resolves the primary connectivity:
The H6 proton (δ ~7.9 ppm) exhibits a strong
3JCH
correlation to the ester carbonyl carbon (C7, δ ~166 ppm). This definitively anchors H6 at the ortho position relative to the ester. In a 4,6-dibromo isomer, no ring proton is situated exactly 3 bonds away from the carbonyl, making this correlation a definitive structural marker.
The C2-methyl protons (δ ~2.5 ppm) show
3JCH
to C1 and C3, mapping the upper hemisphere of the ring.
LR-HSQMBC provides absolute validation:
Standard HMBC cannot easily connect the C2-methyl group to the lower hemisphere of the ring (C4, C5, C6). By incorporating LR-HSQMBC, we reduce structure generation times and ambiguity in proton-deficient molecules[3]. The technique reveals a
4JCH
correlation from the C2-methyl to C4, and a
5JCH
from H4 back to C1. Furthermore, frequency-selective variants (LR-selHSQMBC) can be employed to prevent unwanted signal phase modulations, offering pure in-phase multiplets for these tiny couplings.
Table 2: Key NMR Correlations for Structural Confirmation
Proton Signal
Standard HMBC Correlations (8 Hz)
LR-HSQMBC Correlations (2 Hz)
Structural Significance
H4 (δ ~7.8)
C2, C3, C5, C6
C1 (
5JCH
), C7 (
6JCH
)
Confirms position isolated between two Br atoms
H6 (δ ~7.9)
C1, C2, C4, C5, C7
C3 (
4JCH
)
3JCH
to C7 (Carbonyl) proves ortho-ester position
C2-CH3 (δ ~2.5)
C1, C2, C3
C4 (
4JCH
), C5 (
5JCH
)
Anchors the methyl group between Ester and Br
OCH3 (δ ~3.9)
C7
C1 (
4JCH
)
Confirms ester linkage
Workflow Visualization
Logical workflow for structural elucidation of proton-deficient aromatics using 2D NMR.
Conclusion
For highly substituted, proton-deficient molecules like 2-Methyl-3,5-dibromobenzoic acid methyl ester, standard HMBC provides the foundational regiochemical framework, primarily through critical
3JCH
correlations to exocyclic carbonyls. However, incorporating LR-HSQMBC into the analytical workflow transforms an educated structural hypothesis into an absolute, self-validating confirmation by bridging isolated molecular hemispheres with 4- and 5-bond correlations.
References
LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways - The Journal of Organic Chemistry - ACS Publications - 1
The impact of LR-HSQMBC very long-range heteronuclear correlation data on computer-assisted structure elucidation - RSC Advances - RSC Publishing - 3
LR-HSQMBC versus LR-selHSQMBC: Enhancing the Observation of Tiny Long-Range Heteronuclear NMR Correlations - Journal of Natural Products - ACS Publications -
Structure elucidation of a proton-deficient natural product using LR-HSQMBC supported by DFT calculations - Thieme E-Books & E-Journals - 2
Decoding the Bioactivity of Brominated Benzoic Acids: A Comparative Guide for Drug Discovery
An In-depth Analysis of Mono- vs. Di-brominated Benzoic Acid Derivatives in Antimicrobial, Antifungal, Anti-inflammatory, and Cytotoxic Applications For researchers, scientists, and professionals in the field of drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Analysis of Mono- vs. Di-brominated Benzoic Acid Derivatives in Antimicrobial, Antifungal, Anti-inflammatory, and Cytotoxic Applications
For researchers, scientists, and professionals in the field of drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. The substitution of halogen atoms, particularly bromine, onto aromatic scaffolds like benzoic acid can dramatically alter a compound's physicochemical properties and, consequently, its therapeutic potential. This guide provides a comprehensive, data-driven comparison of the biological activities of mono- and di-brominated benzoic acids, offering insights into their structure-activity relationships (SAR) and guiding future research and development.
The benzoic acid core is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide spectrum of biological effects. The introduction of bromine, a lipophilic and electron-withdrawing group, can significantly influence a molecule's ability to cross cell membranes, interact with biological targets, and resist metabolic degradation. This guide will delve into a comparative analysis of mono- and di-brominated benzoic acids across four key areas of biological activity: antimicrobial, antifungal, anti-inflammatory, and cytotoxic.
Antimicrobial Activity: A Tale of Two Bromines
The quest for novel antimicrobial agents is a continuous battle against evolving drug-resistant pathogens. Brominated benzoic acids have emerged as a promising class of compounds in this arena. The degree and position of bromination on the benzoic acid ring play a crucial role in determining their antibacterial efficacy.
Generally, the introduction of a bromine atom enhances the antimicrobial potential of benzoic acid. However, the specific impact of mono- versus di-bromination is dependent on the bacterial species and the isomeric position of the bromine atoms.
Comparative Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC)
Compound
Target Microorganism
MIC (µg/mL)
Key Observations
4-Bromobenzoic Acid
Bacillus subtilis
-
Electron-withdrawing groups like bromine can increase antimicrobial activity.[1]
3-Bromobenzoic Acid
Bacillus subtilis
-
The m-bromo derivative showed activity against B. subtilis.[1]
Schiff's bases of p-aminobenzoic acid (p-bromo derivative)
Candida albicans, Aspergillus niger
-
Found to be active against these fungal strains.[1]
The increased lipophilicity imparted by bromine atoms is thought to facilitate the passage of these compounds across the bacterial cell membrane. Once inside, they can disrupt cellular processes by altering intracellular pH and interfering with essential metabolic pathways[3]. While a general trend suggests that increased halogenation can lead to enhanced activity, the optimal degree of bromination and the ideal substitution pattern require further systematic investigation.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure to quantify the antimicrobial activity of a compound.
Workflow for MIC Determination
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Step-by-Step Methodology:
Preparation of Test Compounds: A stock solution of each brominated benzoic acid is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
Preparation of Bacterial Inoculum: A fresh culture of the target bacterium is grown to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve the final desired inoculum concentration in the microtiter plate.
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compounds. Positive (bacteria and medium) and negative (medium only) controls are also included. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antifungal Activity: Halogenation as a Strategy Against Fungal Pathogens
Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. Benzoic acid and its derivatives have long been recognized for their antifungal properties, and bromination can further enhance this activity.
Structure-activity relationship studies suggest that the presence of electron-withdrawing groups on the benzoic acid ring can increase antifungal potency[1]. While specific comparative data for mono- versus di-brominated benzoic acids is limited, studies on related halogenated compounds indicate that increased halogenation can be beneficial. For instance, in a series of salicylanilide esters, a derivative containing a 4-bromophenyl group exhibited potent antifungal activity[2].
The mechanism of antifungal action for benzoic acid derivatives is believed to involve the disruption of the fungal cell membrane and interference with key metabolic processes. The increased lipophilicity from bromination likely enhances the compound's ability to penetrate the fungal cell wall and membrane.
The broth microdilution method, as described for antibacterial testing, is also a standard for determining the minimum inhibitory concentration (MIC) against fungal pathogens, with modifications to the growth medium (e.g., RPMI-1640) and incubation conditions.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Benzoic acid derivatives have shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.
While direct comparative studies on the anti-inflammatory effects of mono- versus di-brominated benzoic acids are not extensively documented, research on related brominated compounds provides valuable insights. For example, a study on brominated indoles demonstrated that mono-brominated derivatives had significant inhibitory activity against nitric oxide (NO), TNF-α, and PGE2 production, and were more active than non-brominated analogs[6]. This suggests that bromination can be a key factor in enhancing anti-inflammatory properties.
Signaling Pathway in Inflammation
Caption: A simplified representation of the LPS-induced inflammatory signaling pathway.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Step-by-Step Methodology:
Cell Culture and Seeding: RAW 264.7 cells are cultured and seeded into a 96-well plate.
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
Incubation: The plate is incubated for a further period (e.g., 24 hours).
Nitrite Quantification: The amount of NO produced is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.
Cytotoxicity: Balancing Efficacy and Safety
While evaluating the therapeutic potential of brominated benzoic acids, it is crucial to assess their cytotoxicity to ensure a favorable therapeutic window. The degree of bromination can influence a compound's toxicity profile.
Limited direct comparative data exists for the cytotoxicity of mono- versus di-brominated benzoic acids. However, studies on other brominated compounds suggest that increased bromination can sometimes lead to higher cytotoxicity. Therefore, a careful balance must be struck between enhancing biological activity and maintaining an acceptable safety profile.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Step-by-Step Methodology:
Cell Seeding: Adherent cells are seeded into a 96-well plate and allowed to attach overnight.
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).
MTT Addition: The MTT reagent is added to each well and the plate is incubated for a few hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that causes 50% cell death) is then determined.
Conclusion and Future Directions
The available evidence suggests that the bromination of benzoic acid is a viable strategy for enhancing its biological activities. While direct and comprehensive comparative data between mono- and di-brominated derivatives remains somewhat limited, the general trend indicates that the number and position of bromine atoms are critical determinants of antimicrobial, antifungal, anti-inflammatory, and cytotoxic properties.
Future research should focus on the systematic synthesis and parallel biological evaluation of a wide range of mono- and di-brominated benzoic acid isomers. Such studies will provide a more definitive understanding of the structure-activity relationships and enable the rational design of more potent and selective therapeutic agents. The detailed experimental protocols provided in this guide offer a standardized framework for conducting these crucial investigations.
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Brominated Aromatic Compounds
Introduction: The Critical Need for Validated Methods in Brominated Compound Analysis Brominated aromatic compounds, a class of chemicals widely used as flame retardants (BFRs), are persistent organic pollutants that hav...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Need for Validated Methods in Brominated Compound Analysis
Brominated aromatic compounds, a class of chemicals widely used as flame retardants (BFRs), are persistent organic pollutants that have garnered significant attention due to their environmental prevalence and potential health risks.[1][2] From polybrominated diphenyl ethers (PBDEs) in electronic waste to brominated disinfection byproducts in drinking water, the accurate quantification of these compounds is paramount for environmental monitoring, human exposure assessment, and regulatory compliance.[1][3][4] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical methodologies and a comprehensive framework for their validation, ensuring data of the highest quality and reliability.
The validation of an analytical method is the process of demonstrating its suitability for a specific purpose.[5][6][7] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and international organizations such as Eurachem emphasize that all analytical methods must be validated to ensure they yield accurate and reliable results.[6][8][9] This principle is a cornerstone of scientific integrity, providing the confidence that the data generated can be trusted for critical decision-making.
Part 1: A Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is a critical first step in the quantification of brominated aromatic compounds. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[10] Each possesses distinct advantages and is suited to different types of brominated compounds and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile and Semi-Volatile Compounds
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile brominated compounds, such as PBDEs.[1][11][12] The methodology involves separating compounds in a gaseous mobile phase and detecting them based on their mass-to-charge ratio.
Principle of Operation: Samples are vaporized and injected into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for both qualitative identification and quantitative analysis.
Ionization Techniques:
Electron Ionization (EI): A hard ionization technique that results in extensive fragmentation, providing rich structural information but sometimes a weak or absent molecular ion.[11]
Electron Capture Negative Ionization (ECNI): A softer ionization technique that is highly sensitive for electronegative compounds like brominated aromatics, often yielding a strong molecular ion and less fragmentation.[11][13]
Atmospheric Pressure Chemical Ionization (APCI): A newer, soft ionization technique that can improve sensitivity, especially for highly brominated congeners, by producing abundant (quasi)molecular ions.[14][15]
Advantages of GC-MS:
High chromatographic resolution, allowing for the separation of complex mixtures of congeners.[16]
Excellent sensitivity, particularly with ECNI and APCI, enabling the detection of trace levels of contaminants.[11][14][15]
Mature and well-established technology with extensive libraries for compound identification.
Limitations of GC-MS:
Limited to thermally stable and volatile compounds.[11] Highly brominated compounds like decaBDE can degrade at the high temperatures required for GC analysis.[1]
Derivatization may be required for polar compounds to increase their volatility.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Solution for Polar and Thermally Labile Compounds
LC-MS is the preferred method for analyzing more polar, less volatile, and thermally labile brominated compounds, such as certain brominated flame retardants like hexabromocyclododecane (HBCD) and tetrabromobisphenol A (TBBPA), as well as brominated disinfection by-products.[3][4][11][17]
Principle of Operation: Compounds are separated in a liquid mobile phase based on their interactions with a stationary phase. The eluent from the LC column is then introduced into the mass spectrometer for detection.
Ionization Techniques:
Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of polar compounds.
Atmospheric Pressure Chemical Ionization (APCI): Can also be used with LC-MS and is effective for a broad range of compounds.
Advantages of LC-MS:
Applicable to a wider range of compounds, including those that are not amenable to GC analysis.[3][17]
Reduced need for sample derivatization.
Synergistic approaches, such as coupling LC with both inductively coupled plasma mass spectrometry (LC-ICP-MS) for bromine-specific detection and high-resolution mass spectrometry (LC-HRMS) for structural identification, offer powerful tools for non-targeted screening.[3][4][18]
Limitations of LC-MS:
Chromatographic resolution may be lower than GC for some complex mixtures.
Matrix effects, where components of the sample other than the analyte of interest can interfere with ionization, can be more pronounced.
Potential for matrix effects, lower resolution for some mixtures.
Part 2: The Method Validation Workflow: A Step-by-Step Guide
A robust method validation protocol is essential to ensure that the chosen analytical method is "fit for purpose".[5][9][22] The following workflow, grounded in guidelines from the EPA and Eurachem, provides a comprehensive approach to validating analytical methods for brominated aromatic compounds.[8][9]
Caption: A comprehensive workflow for analytical method validation.
Experimental Protocol: Validation of a GC-MS/MS Method for PBDEs in Environmental Samples
This protocol outlines the steps for validating a Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the quantification of several PBDE congeners (e.g., BDE-28, -47, -99, -100, -153, -154, -183, and -209) in a sediment matrix.
1. Sample Preparation (Extraction and Cleanup):
Objective: To efficiently extract PBDEs from the sediment matrix and remove interfering compounds.
Method:
Homogenize and freeze-dry the sediment sample.
Spike a known amount of isotopically labeled internal standards into the sample.
Perform pressurized liquid extraction (PLE) or Soxhlet extraction using a suitable solvent mixture (e.g., hexane:dichloromethane).[10][11]
Concentrate the extract and perform cleanup using multi-layer silica gel chromatography to remove lipids and other interferences.[12]
The final extract is concentrated and an injection standard is added prior to GC-MS/MS analysis.
2. GC-MS/MS Instrumentation and Conditions:
Instrument: A gas chromatograph coupled to a triple quadrupole mass spectrometer.[2]
Column: A capillary column suitable for separating PBDE congeners (e.g., a 30m x 0.25mm ID, 0.25µm film thickness column).[23]
Injector Temperature: Set to ensure efficient volatilization without thermal degradation (e.g., 280°C).[23]
Oven Temperature Program: A programmed temperature ramp to achieve optimal separation of the target analytes.
MS/MS Detection: Operate in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity.[20][21][23]
3. Validation Parameters:
Specificity/Selectivity:
Rationale: To demonstrate that the method can unequivocally identify and quantify the target PBDEs in the presence of other components in the sample matrix.[24]
Procedure: Analyze blank sediment samples and spiked samples. The absence of interfering peaks at the retention times of the target analytes in the blank samples demonstrates specificity. The use of SRM transitions enhances selectivity.[20][21]
Linearity and Range:
Rationale: To establish the concentration range over which the instrument response is directly proportional to the analyte concentration.[24]
Procedure: Prepare a series of calibration standards at a minimum of five concentration levels.[24] Plot the response (peak area ratio of analyte to internal standard) against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.
Accuracy (Trueness):
Rationale: To determine the closeness of the measured value to the true value.
Procedure: Analyze a certified reference material (CRM) with known concentrations of PBDEs. If a CRM is not available, perform spike-recovery experiments by adding known amounts of the analytes to blank sediment samples at different concentration levels (low, medium, and high). The recovery should typically be within 70-130%.
Precision (Repeatability and Intermediate Precision):
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[7]
Procedure:
Repeatability (Intra-assay precision): Analyze replicate samples (n≥6) of a spiked sediment sample on the same day, by the same analyst, and on the same instrument.
Intermediate Precision (Inter-assay precision): Analyze replicate samples on different days, with different analysts, or on different instruments.
The precision is expressed as the relative standard deviation (RSD), which should typically be ≤ 20%.
Limit of Detection (LOD) and Limit of Quantification (LOQ):
Rationale: To determine the lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy.[24]
Procedure: Analyze a series of low-level spiked samples. The LOD is often calculated as 3 times the signal-to-noise ratio, while the LOQ is 10 times the signal-to-noise ratio.[24] Alternatively, the standard deviation of the response from replicate low-level spikes can be used.
Robustness:
Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Procedure: Introduce small changes to method parameters such as GC oven temperature ramp, injector temperature, and gas flow rate, and observe the effect on the results.
Data Presentation: A Comparative Summary of Validation Results
Validation Parameter
Acceptance Criteria
GC-MS/MS Method (PBDEs in Sediment)
LC-MS/MS Method (TBBPA in Water)
Linearity (r²)
≥ 0.995
0.998
0.997
Accuracy (Recovery %)
70 - 130%
85 - 115%
90 - 110%
Precision (RSD %)
≤ 20%
< 15%
< 10%
LOD (ng/g or ng/L)
Analyte Dependent
0.01 - 0.1 ng/g
0.5 ng/L
LOQ (ng/g or ng/L)
Analyte Dependent
0.03 - 0.3 ng/g
1.5 ng/L
Part 3: Advanced Considerations and Future Trends
The field of analytical chemistry is continually evolving, with new techniques and approaches emerging to address the challenges of quantifying brominated aromatic compounds.
High-Resolution Mass Spectrometry (HRMS)
HRMS offers significant advantages in the analysis of brominated compounds by providing highly accurate mass measurements. This allows for the determination of the elemental composition of unknown compounds and can help to differentiate between analytes and matrix interferences with greater confidence.[3]
Non-Targeted and Suspect Screening
While targeted analysis focuses on a predefined list of compounds, non-targeted and suspect screening approaches aim to identify a broader range of chemicals in a sample. The combination of LC-HRMS with advanced data processing software is a powerful tool for identifying novel brominated compounds and transformation products in complex environmental matrices.[3][4]
Caption: Workflow for advanced screening techniques.
Conclusion: Ensuring Data Integrity Through Rigorous Validation
The accurate quantification of brominated aromatic compounds is a complex analytical challenge that demands robust and validated methods. By carefully selecting the appropriate analytical technique, whether it be GC-MS for volatile compounds or LC-MS for more polar analytes, and by adhering to a comprehensive validation protocol, researchers can ensure the integrity and reliability of their data. As new analytical technologies and regulatory requirements emerge, a commitment to sound scientific principles and rigorous method validation will remain the cornerstone of high-quality environmental and chemical analysis.
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Quantification of polybrominated diphenyl ethers (PBDEs) in food. A review. (2017). PubMed. Available from: [Link]
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A Comparative Guide to Lewis Acid Catalysts for Aromatic Bromination Reactions
Introduction Electrophilic aromatic bromination is a fundamental and indispensable transformation in organic synthesis. It serves as a gateway to a vast array of functionalized aromatic compounds that are pivotal in the...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Electrophilic aromatic bromination is a fundamental and indispensable transformation in organic synthesis. It serves as a gateway to a vast array of functionalized aromatic compounds that are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of a bromine atom onto an aromatic ring not only modifies its electronic properties but also provides a versatile handle for subsequent cross-coupling reactions and other synthetic manipulations.
The reactivity of the aromatic substrate is a critical factor that dictates the conditions required for successful bromination. While highly activated aromatic systems can sometimes react directly with molecular bromine, the majority of aromatic compounds, particularly those that are electron-neutral or deactivated, necessitate the use of a catalyst to enhance the electrophilicity of the brominating agent.[1] Lewis acids are the most common class of catalysts employed for this purpose.[2][3] They function by coordinating to the brominating agent, thereby polarizing it and generating a more potent electrophile that can be attacked by the aromatic π-system.[4]
This guide provides a comprehensive comparison of various Lewis acid catalysts for aromatic bromination reactions. We will delve into the performance of traditional catalysts such as iron(III) bromide (FeBr₃) and aluminum chloride (AlCl₃), as well as explore the utility of other Lewis acids like zinc chloride (ZnCl₂) and zirconium(IV) chloride (ZrCl₄). The discussion will be grounded in experimental data, focusing on key performance metrics such as reaction yield, regioselectivity, and substrate scope. Furthermore, we will examine the underlying mechanistic principles that govern the efficacy of these catalysts and provide detailed experimental protocols to aid researchers in their practical applications.
The Role and Mechanism of Lewis Acids in Aromatic Bromination
The fundamental role of a Lewis acid in electrophilic aromatic bromination is to activate the brominating agent, typically molecular bromine (Br₂) or an N-bromoimide such as N-bromosuccinimide (NBS).[5] This activation is achieved through the formation of a complex between the Lewis acid and the bromine source, which increases the electrophilic character of the bromine atom.[4][6]
The generally accepted mechanism for Lewis acid-catalyzed aromatic bromination proceeds through the following key steps:
Activation of the Electrophile: The Lewis acid (e.g., FeBr₃) coordinates with a bromine molecule, polarizing the Br-Br bond and generating a highly electrophilic species. This complex can be viewed as a source of the bromonium ion (Br⁺).[7]
Electrophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophilic bromine atom of the activated complex. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4][8]
Deprotonation and Restoration of Aromaticity: A weak base, often the counter-ion of the Lewis acid complex (e.g., FeBr₄⁻), abstracts a proton from the sp³-hybridized carbon of the sigma complex.[4] This step restores the aromaticity of the ring and yields the brominated aromatic product along with regenerating the Lewis acid catalyst and forming HBr as a byproduct.
The choice of Lewis acid can significantly influence the reaction rate and selectivity. Stronger Lewis acids, such as AlCl₃ and FeBr₃, generate a more potent electrophile, leading to faster reactions.[8] However, this increased reactivity can sometimes result in lower regioselectivity and the formation of undesired byproducts.[9] Milder Lewis acids may offer better control over the reaction, leading to higher yields of the desired isomer.[8]
Figure 1: General mechanism of Lewis acid-catalyzed aromatic bromination.
Comparative Analysis of Common Lewis Acid Catalysts
The selection of an appropriate Lewis acid catalyst is crucial for the success of an aromatic bromination reaction. The choice depends on several factors, including the reactivity of the aromatic substrate, the desired regioselectivity, and practical considerations such as cost and ease of handling.
Iron(III) Halides (FeBr₃ and FeCl₃)
Iron(III) bromide (FeBr₃) and iron(III) chloride (FeCl₃) are the most widely used and cost-effective Lewis acids for aromatic bromination.[8] They are particularly effective for a broad range of aromatic substrates, from unactivated benzene to more reactive systems.[8] FeBr₃ is often preferred for brominations using Br₂ as it avoids potential halogen scrambling.[3]
Advantages:
High Reactivity: FeBr₃ is a strong Lewis acid that effectively activates bromine, leading to efficient bromination of even less reactive aromatic rings.[6]
Cost-Effective: Iron halides are readily available and inexpensive, making them suitable for large-scale industrial applications.
Disadvantages:
Moderate Selectivity: While effective, FeBr₃ can sometimes lead to mixtures of ortho and para isomers, which may require challenging purification steps.[8][9]
Hygroscopic: Iron halides are sensitive to moisture and require careful handling and anhydrous reaction conditions.[1]
Aluminum Halides (AlCl₃ and AlBr₃)
Aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃) are powerful Lewis acids that are also commonly employed in electrophilic aromatic substitution reactions.[1] Similar to iron halides, they generate a highly potent electrophile, resulting in rapid reactions.[8]
Advantages:
High Catalytic Activity: AlCl₃ is a very strong Lewis acid, often leading to faster reaction rates compared to FeBr₃.[8]
Disadvantages:
Potential for Over-Reactivity: The high reactivity of AlCl₃ can sometimes lead to polysubstitution and other side reactions, particularly with activated aromatic substrates.
Strict Anhydrous Conditions Required: Aluminum halides are extremely sensitive to water, which can deactivate the catalyst.[1]
Substrate Limitations: In some cases, the amount of AlCl₃ used can influence the reaction outcome. For instance, with certain ketones, a catalytic amount may favor α-bromination, while an excess can promote ring bromination.[10]
Zinc Halides (ZnCl₂ and ZnBr₂)
Zinc chloride (ZnCl₂) and zinc bromide (ZnBr₂) are generally considered milder Lewis acids compared to their iron and aluminum counterparts.[11][12] This characteristic can be advantageous in achieving higher regioselectivity, particularly for the synthesis of specific isomers.
Advantages:
Improved Selectivity: Supported zinc bromide on silica or clay has been shown to be a fast and highly selective catalyst for the para-bromination of activated and mildly deactivated aromatic substrates.[9][13]
Milder Reaction Conditions: Zinc halides can often promote bromination under less stringent conditions.
Disadvantages:
Lower Reactivity: For deactivated aromatic rings, zinc halides may not be sufficiently reactive to catalyze the bromination effectively.[11]
Zirconium(IV) Chloride (ZrCl₄)
Zirconium(IV) chloride has emerged as a versatile and efficient Lewis acid catalyst for a variety of organic transformations, including the halogenation of aromatic compounds.[14] It has shown particular promise in reactions using N-halosuccinimides as the halogen source.[15]
Advantages:
High Selectivity: ZrCl₄ has demonstrated excellent regioselectivity in the bromination of various aromatic compounds using NBS.[14]
Mild Reaction Conditions: This catalyst can promote reactions under mild conditions, often at room temperature.[14][15]
Low Toxicity: Compared to some other metal halides, ZrCl₄ is known for its lower toxicity.[14]
Disadvantages:
Cost: Zirconium tetrachloride can be more expensive than traditional Lewis acids like FeBr₃ and AlCl₃.
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add benzene and anhydrous dichloromethane.
Catalyst Addition: Carefully add anhydrous iron(III) bromide to the flask. The mixture should be stirred to ensure proper dispersion.
Bromine Addition: From the dropping funnel, add a solution of bromine in dichloromethane dropwise to the stirred reaction mixture at room temperature. The addition should be controlled to maintain a gentle reflux.
Reaction: After the addition is complete, continue stirring the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Quenching: Carefully pour the reaction mixture into a flask containing a 10% aqueous solution of sodium thiosulfate to quench any unreacted bromine.
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation to yield bromobenzene.
Conclusion
The choice of a Lewis acid catalyst is a critical parameter in designing an effective aromatic bromination reaction. Traditional catalysts like FeBr₃ and AlCl₃ are powerful and cost-effective options suitable for a wide range of substrates, though they may sometimes lack high regioselectivity.[8] Milder Lewis acids, such as supported ZnBr₂ and ZrCl₄, offer compelling alternatives, often providing superior para-selectivity and operating under milder reaction conditions.[9][13][14] The selection of the optimal catalyst should be guided by the specific requirements of the synthesis, including the reactivity of the aromatic substrate, the desired isomeric purity of the product, and considerations of cost, safety, and environmental impact. This guide provides the foundational knowledge and practical protocols to assist researchers in making informed decisions for their synthetic endeavors.
References
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Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Deriv
Electrophilic Aromatic Substitutions (1)
Electrophilic halogen
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Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. (n.d.). TopSCHOLAR.
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Lewis Acid Catalyzed Benzylic Bromination. (n.d.).
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18.3 Aromatic Halogenation. (2019, June 5). Chemistry LibreTexts.
Bromination of Propyl Benzene with FeBr3. (n.d.). Scribd.
Zn/ZnBr2 Catalysed Reaction of Aldehydes with Allylbromide: Synthesis of 2,6-Disubstituted 4-Bromotetrahydropyrans. (2022, October 19).
One-pot aromatic bromination-rearrangement c
Electrophilic arom
Bromination of Benzene using FeBr3. (2023, August 2). [Video]. YouTube.
A Comprehensive Guide to the Safe Disposal of 2-Methyl-3,5-dibromobenzoic acid methyl ester
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Methyl-3,5-dibromobenzoic acid methyl ester, a halogenated aromatic compound. The protocols herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance.
The causality behind these procedures is rooted in the chemical's structure. As a brominated organic compound, 2-Methyl-3,5-dibromobenzoic acid methyl ester is classified as a halogenated organic waste.[1] Improper disposal, such as drain disposal, is prohibited as it can lead to significant environmental contamination.[2][3][4] Therefore, a systematic approach to waste segregation and disposal is not just a matter of best practice, but a legal and ethical necessity.
Halogenated Organic: Contains bromine atoms, which places it in the halogenated waste category.[1][5] These compounds are often subject to specific disposal methods like high-temperature incineration to prevent the formation of persistent environmental pollutants.[1][6]
Benzoic Acid Derivative: Substituted benzoic acids and their esters can range from irritants to toxic substances.[3][7][8]
Inferred Hazards:
Based on data for similar compounds like methyl 3,5-dibromobenzoate and various bromo-substituted benzoic acids, the following hazards should be assumed:
Environmental hazard: Halogenated organic compounds can be persistent in the environment.[2]
Property
Inferred Characteristic
Primary Concern
Physical State
Likely a solid or liquid
Spill potential, dust/aerosol generation
Chemical Class
Halogenated Organic Compound
Specific waste stream, environmental persistence
Toxicity
Assumed to be an irritant and potentially toxic
Personnel exposure, environmental contamination
Reactivity
Generally stable, but incompatible with strong oxidizers and bases
Uncontrolled reactions in storage or disposal
Personal Protective Equipment (PPE)
A robust defense against chemical exposure is non-negotiable. When handling 2-Methyl-3,5-dibromobenzoic acid methyl ester for disposal, the following PPE is mandatory:
Eye Protection: Chemical safety goggles or a face shield.[7]
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Always check the manufacturer's compatibility chart.[7]
Body Protection: A laboratory coat, long pants, and closed-toe shoes are required. For larger quantities, a chemical-resistant apron is recommended.[7]
Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks.[4][7]
Spill Management Protocol
Accidents can happen, and a clear, pre-defined spill response plan is crucial.
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
Don PPE: Before addressing the spill, don the appropriate PPE as outlined above.
Containment: For liquid spills, use an inert, non-combustible absorbent material like sand, vermiculite, or commercial sorbent pads to contain the spill.[7][11] For solid spills, carefully sweep or use a HEPA-filtered vacuum to avoid generating dust.[3][8][13]
Collection: Place the absorbed material or swept solids into a designated, sealed container for disposal.[3][7][11]
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[7]
Disposal: The spill cleanup materials are now also considered hazardous waste and must be disposed of in the same manner as the original chemical.
Step-by-Step Disposal Protocol
The following protocol provides a systematic workflow for the safe disposal of 2-Methyl-3,5-dibromobenzoic acid methyl ester. This process ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[2][14][15]
Step 1: Waste Identification and Segregation
This is the most critical step in a compliant waste management program.
Identify as Halogenated: Due to the presence of bromine, this compound MUST be classified as halogenated organic waste .[1]
Segregate at the Source: Do NOT mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste streams.[1][2][5][16] Cross-contamination increases disposal costs and can create dangerous chemical reactions.[16] Keep halogenated and non-halogenated solvent wastes in separate, clearly marked containers.[16][17]
Step 2: Container Selection and Management
The integrity of the waste container is essential for safety.
Compatibility: Use a container made of a material compatible with the chemical waste. For many organic solvents and solids, glass or high-density polyethylene (HDPE) is appropriate.[14]
Condition: The container must be in good condition, free from cracks or leaks, and have a secure, leak-proof screw-top cap.[2][17]
Venting: Not typically required unless gas-generating reactions are anticipated.
Closure: Keep the waste container closed at all times except when actively adding waste.[15][17] This prevents the release of vapors and protects against spills.
Step 3: Proper Labeling
Clear and accurate labeling prevents accidents and ensures proper handling by waste management personnel.
Label Immediately: Affix a hazardous waste label to the container before adding the first drop of waste.[17]
The full chemical name: "Waste 2-Methyl-3,5-dibromobenzoic acid methyl ester". Do not use abbreviations or chemical formulas.[17]
If in solution, list all components and their approximate percentages.
The specific hazard characteristics (e.g., Irritant, Environmental Hazard).
The accumulation start date (the date the first waste was added).
Step 4: Accumulation and Storage
Waste must be stored safely in a designated area while awaiting pickup.
Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation and under the control of laboratory personnel.[2][15] This location should be clearly marked.
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[14]
Storage Limits: Adhere to institutional and regulatory limits on the volume of waste (typically up to 55 gallons) and the accumulation time (e.g., 90 days for large quantity generators, up to 12 months in an SAA as long as volume limits aren't exceeded).[14][15]
Step 5: Arranging for Disposal
Hazardous waste must be handled by certified professionals.
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
Licensed Disposal Vendor: The EHS department will work with a licensed hazardous waste disposal company that will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[14]
Documentation: Ensure all necessary paperwork, such as a hazardous waste disposal form, is completed accurately.[15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of 2-Methyl-3,5-dibromobenzoic acid methyl ester.
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential safety and handling protocols for 2-Methyl-3,5-dibromobenzoic acid methyl ester (CAS No. 56143-37-8). As a seasoned laboratory professional, my objective is to move beyond mere compliance and instill a deep, causal understanding of why specific protective measures are imperative. The protocols herein are designed as a self-validating system, grounded in a risk-based assessment of the chemical's hazard profile, which has been inferred from structurally similar compounds. Every recommendation is rooted in established safety standards to ensure the well-being of researchers and the integrity of their work.
Hazard Profile Analysis: An Evidence-Based Assessment
Skin and Eye Irritation: A primary concern is significant irritation upon contact. Analogs are frequently classified as causing skin irritation (Category 2) and serious eye irritation (Category 2/2A).[1][2][3][4][5] This necessitates barrier protection to prevent direct contact with mucous membranes and skin.
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][3][4][5] This is a critical consideration when handling the solid compound, especially during weighing and transfer operations.
Oral Toxicity: Several related compounds are classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][6] This underscores the importance of stringent hygiene practices to prevent accidental ingestion.
Given these factors, all handling procedures must be predicated on the assumption that 2-Methyl-3,5-dibromobenzoic acid methyl ester is, at a minimum, a skin, eye, and respiratory irritant that is harmful if swallowed.
Core Protective Measures: A Multi-Layered Defense
Effective chemical safety is not about a single piece of equipment but a holistic system of controls. The primary control should always be engineering-based, with Personal Protective Equipment (PPE) serving as the essential final barrier between the researcher and the hazard.
Primary Engineering Control: The Chemical Fume Hood
All operations involving 2-Methyl-3,5-dibromobenzoic acid methyl ester, including weighing, dissolution, and transfers, must be conducted within a properly functioning and certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow contains and exhausts dust, vapors, and aerosols, providing a critical layer of respiratory protection and minimizing contamination of the laboratory environment.[7][8]
Personal Protective Equipment (PPE) Ensemble
The following PPE is mandatory for all personnel handling the compound.
PPE Category
Specification
Rationale for Use
Eye & Face Protection
ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when there is a heightened risk of splashing.
Protects against accidental splashes of the compound or its solutions, which are presumed to be serious eye irritants.[1][3][4]
Hand Protection
Nitrile gloves (minimum 4 mil thickness).
Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation.[1][2][7] Gloves should be inspected before use and changed immediately if contamination or perforation is suspected.
Body Protection
Flame-resistant laboratory coat, fully buttoned with sleeves rolled down.
Protects skin on the arms and torso from incidental contact and minor spills.[2][4]
Footwear
Closed-toe shoes made of a non-porous material.
Protects feet from spills and falling objects.
Risk-Based PPE Selection Workflow
The level of PPE must be adapted to the specific risks of the procedure. While the core ensemble described above is the minimum, certain tasks demand heightened protection.
PPE Escalation Matrix
Task / Scenario
Potential Risks
Required PPE Ensemble
Low-Volume (<50 mL) Solution Handling (in Fume Hood)
Weighing Solid Compound (in Fume Hood or Vented Enclosure)
Dust generation, inhalation risk.
Core PPE + Consider double-gloving. Ensure sash is low to maintain airflow.
Large-Scale Reaction (>1 L) or Transfer
High splash and aerosol potential.
Escalated PPE: Chemical splash goggles, nitrile gloves, lab coat, and a chemical-resistant apron.
Spill Cleanup
High risk of contact, inhalation, and splash.
Escalated PPE: Chemical splash goggles, heavy-duty nitrile or butyl rubber gloves, chemical-resistant apron or coveralls. A NIOSH-approved respirator may be required depending on spill size and location.[1]
Decision Workflow for PPE Selection
The following diagram illustrates the logical process for determining the appropriate level of personal protection for any given task involving this compound.